6-Methyl-1,2,3,5-tetrahydro-s-indacene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2,3,5-tetrahydro-s-indacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSERHYRMNFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C3CCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449566 | |
| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202667-45-6 | |
| Record name | 1,2,3,5-Tetrahydro-6-methyl-s-indacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202667-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydro-6-methyl-S-indacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene?
For Researchers, Scientists, and Drug Development Professionals
[December 28, 2025]
Abstract
This technical guide provides a comprehensive overview of the known properties of 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS No: 202667-45-6). While detailed information on the biological activity and pharmacological profile of this specific compound is not extensively available in current public literature, this document consolidates its known chemical and physical characteristics, a detailed synthesis protocol, and contextual information based on the activities of related s-indacene and indene derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who may be interested in exploring the potential of this and similar molecular scaffolds.
Chemical and Physical Properties
This compound is an organic compound with a tricyclic structure. Its core is a symmetric indacene (s-indacene) system, which is partially hydrogenated and substituted with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ | PubChem[1] |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 202667-45-6 | PubChem[1] |
| InChI Key | AHMSERHYRMNFKO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC2=C(C=C3CCCC3=C2)C1 | PubChem[1] |
| Appearance | Pale yellow solid | ChemicalBook[2] |
| Predicted XlogP3-AA | 3.5 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 0 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis Protocol
A multi-step synthesis for this compound has been reported. The process involves a Friedel-Crafts acylation, followed by reduction, cyclization, and subsequent purification steps.
Detailed Experimental Protocol:
-
Friedel-Crafts Acylation: Anhydrous aluminum trichloride (110 mmol) is added to dichloromethane (130 mL) under a nitrogen atmosphere and cooled to -78°C. A solution of 2-methylindane (100 mmol) and 3-chloro-2-methylpropionyl chloride (100 mmol) in dichloromethane is added dropwise. The reaction is stirred at -78°C for 24 hours and then quenched by pouring into dilute hydrochloric acid.[2]
-
Work-up and Intermediate Isolation: The reaction mixture is washed with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution. The organic layer is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a solid intermediate.[2]
-
Reduction: The solid intermediate (79.6 mmol) is dissolved in methanol (100 mL), and sodium borohydride (160 mmol) is added slowly. After completion, methanol is evaporated, water is added, and the mixture is acidified with dilute hydrochloric acid. The product is extracted with dichloromethane, and the organic phase is dried and concentrated.[2]
-
Cyclization: The resulting solid is slowly added to concentrated sulfuric acid (approx. 100 mL) and heated to 85°C under reflux. The reaction mixture is then poured into ice water and neutralized with saturated aqueous sodium carbonate solution. The resulting solid is collected by filtration.[2]
-
Dehydration and Purification: The solid from the previous step is dissolved in benzene (approx. 150 mL) with p-toluenesulfonic acid (1.3 mmol) and refluxed at 75°C. After the reaction, the mixture is washed with saturated aqueous sodium carbonate solution. The organic phase is dried and concentrated. The final product is purified by column chromatography using petroleum ether as the eluent to yield a pale yellow solid.[2]
Biological and Pharmacological Properties
Currently, there is a lack of publicly available data on the specific biological activities, pharmacological properties, and mechanism of action of this compound. No bioassay data is currently deposited in major public databases such as PubChem BioAssay or ChEMBL for this compound.
However, the broader classes of s-indacene and indene derivatives have been investigated for various biological activities, which may provide a rationale for exploring the potential of this compound in drug discovery.
Context from Related Compounds:
-
Anticancer and Anti-proliferative Potential: Certain indene derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to possess anti-proliferative properties. These compounds have been investigated for their ability to inhibit cancer cell growth, with some studies suggesting mechanisms involving the Ras-Raf-MAPK signaling pathway.
-
Anti-inflammatory Activity: Given the structural similarities to some NSAID scaffolds, it is conceivable that derivatives of tetrahydro-s-indacene could be explored for anti-inflammatory properties.
-
Materials Science Applications: The s-indacene core is also of interest in materials science due to its electronic properties, which could lead to applications in organic electronics.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a well-defined chemical structure. While its biological properties remain uncharacterized, the activities of related indene and s-indacene derivatives suggest that it could be a candidate for screening in anticancer and anti-inflammatory assays. Further research is warranted to elucidate the pharmacological profile of this compound and to explore its potential as a lead structure in drug discovery programs. The detailed synthesis protocol provided herein should facilitate the production of this compound for such investigational studies.
References
An In-depth Technical Guide to 6-Methyl-1,2,3,5-tetrahydro-s-indacene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Nomenclature
This compound is a polycyclic aromatic hydrocarbon. The core of its structure is the s-indacene system, which consists of two fused five-membered rings attached to a central benzene ring. In this specific derivative, one of the five-membered rings is saturated, and a methyl group is attached to the benzene ring.
The standard IUPAC name for this compound is This compound [1].
Structural Representation:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for experimental design, including solvent selection, reaction setup, and purification methods.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 202667-45-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₄ | [1][3][4] |
| Molecular Weight | 170.25 g/mol | [1][3][4] |
| Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2 | [1] |
| InChIKey | AHMSERHYRMNFKO-UHFFFAOYSA-N | [1][3] |
| Appearance | Pale yellow solid | [2] |
| Purity | Commercially available in purities of 95%, 98%, and 99% | [2][5][6] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on established synthetic routes[2].
Step 1: Friedel-Crafts Acylation
-
Under a nitrogen atmosphere, add anhydrous aluminum trichloride (110 mmol, 14.61 g) to a 250 mL three-necked flask, followed by the addition of 130 mL of dichloromethane.
-
Cool the reaction system to -78 °C and stir.
-
Slowly add a dichloromethane solution of 2-methyl-3-indane (100 mmol, 11.82 g) and 3-chloro-2-methylpropionyl chloride (100 mmol, 12.82 g) dropwise.
-
After the reaction has proceeded for 24 hours, slowly pour the reaction mixture into dilute hydrochloric acid to terminate the reaction.
-
Wash the resulting mixture sequentially with a saturated aqueous sodium carbonate solution, water, and a saturated aqueous sodium chloride solution.
-
Extract the aqueous phase with 100 mL of methylene chloride.
-
Combine the organic phases and dry with anhydrous magnesium sulfate for 2 hours.
-
Filter the mixture and remove the solvent by rotary evaporation. Dry the resulting product under vacuum to yield a white solid.
Step 2: Intramolecular Cyclization
-
Slowly add the solid obtained from the previous step to approximately 100 mL of concentrated sulfuric acid.
-
Heat the mixture to 85 °C and reflux.
-
After the reaction is complete, slowly pour the reaction solution into about 500 mL of ice water.
-
Wash with a saturated aqueous sodium carbonate solution until neutral.
-
Filter the solution to obtain a red solid.
Step 3: Reduction
-
Dissolve the solid from Step 2 in 100 mL of methanol.
-
Slowly add sodium borohydride (160 mmol, 6.05 g) while stirring.
-
After the reaction is complete, evaporate the methanol.
-
Add 100 mL of water and acidify with dilute hydrochloric acid.
-
Extract the mixture with 200 mL of dichloromethane.
-
Combine the organic phases and dry with anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation. Dry under vacuum to yield a light yellow solid.
Step 4: Dehydration and Aromatization
-
Dissolve the solid from Step 3 in approximately 150 mL of benzene.
-
Add p-toluenesulfonic acid (1.3 mmol, 0.25 g) and heat to 75 °C for reflux.
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium carbonate solution until nearly neutral.
-
Dry the organic phase with anhydrous magnesium sulfate for 2 hours.
-
Filter the solid, dry it, and dissolve it in dichloromethane.
-
Separate the final product by column chromatography using petroleum ether as the eluent to yield a pale yellow solid.
Synthesis Workflow Visualization
The following diagram illustrates the key stages in the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no readily available information in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its pharmacological profile and potential applications in drug development.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
References
- 1. 1,2,3,5-Tetrahydro-6-methyl-s-indacene | C13H14 | CID 10953964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | 202667-45-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 6. This compound - 苯化合物 - 西典实验 [seedior.com]
An In-depth Technical Guide to 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS 202667-45-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 202667-45-6, 6-Methyl-1,2,3,5-tetrahydro-s-indacene. The document furnishes detailed information on its chemical and physical properties, a comprehensive list of known synonyms, and a detailed experimental protocol for its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. It is important to note that, despite a thorough review of scientific literature and chemical databases, no significant data regarding the biological activity, pharmacological properties, or mechanism of action for this specific compound has been publicly reported. Consequently, information pertaining to its therapeutic potential or role in biological signaling pathways is not available at this time.
Chemical Information and Synonyms
This compound is a polycyclic aromatic hydrocarbon with a chemical structure based on the s-indacene core.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| CAS Number | 202667-45-6 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C13H14[1] |
| Molecular Weight | 170.25 g/mol [1] |
| Canonical SMILES | CC1=CC2=C(C1)C=C3CCCC3=C2[1] |
| InChI | InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3[1] |
| InChIKey | AHMSERHYRMNFKO-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.1±0.1 g/cm³ | ChemSrc |
| Boiling Point | 276.1±40.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 117.1±15.9 °C | ChemSrc |
| LogP | 4.62 | ChemSrc |
| Vapour Pressure | 0.0±0.3 mmHg at 25°C | ChemSrc |
| Index of Refraction | 1.608 | ChemSrc |
Synonyms
A comprehensive list of synonyms and alternative identifiers for this compound is provided below to aid in literature searches and material sourcing.[1]
| Synonym |
| 1,2,3,5-Tetrahydro-6-methyl-S-indacene[1] |
| 6-Methylindacene[1] |
| s-Indacene, 1,2,3,5-tetrahydro-6-methyl-[1] |
| DTXSID50449566[1] |
| 1W0IAN484S[1] |
| UNII-1W0IAN484S[1] |
| MFCD06797424[1] |
| SCHEMBL413201[1] |
Experimental Protocols
While information on the biological application of this compound is not available, a detailed protocol for its chemical synthesis has been reported.
Synthesis of this compound
The synthesis of the title compound is a multi-step process involving Friedel-Crafts acylation, reduction, and cyclization reactions.
Step 1: Friedel-Crafts Acylation
-
Under a nitrogen atmosphere, add anhydrous aluminum trichloride (110 mmol, 14.61 g) to a 250 mL three-necked flask.
-
Add 130 mL of dichloromethane and cool the reaction mixture to -78 °C with stirring.
-
Slowly add a dichloromethane solution of 2-methyl-3-indane (100 mmol, 11.82 g) and 3-chloro-2-methylpropionyl chloride (100 mmol, 12.82 g) dropwise.
-
Maintain the reaction at this temperature for 24 hours.
-
Quench the reaction by slowly pouring the mixture into dilute hydrochloric acid.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.
-
Extract the aqueous layers with 100 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation to yield a solid product.
Step 2: Intramolecular Cyclization
-
Slowly add the solid obtained from the previous step to approximately 100 mL of concentrated sulfuric acid.
-
Heat the mixture to 85 °C and reflux.
-
After the reaction is complete, slowly pour the reaction solution into approximately 500 mL of ice water.
-
Neutralize the solution by washing with a saturated aqueous sodium carbonate solution.
-
Filter the resulting red solid.
Step 3: Reduction
-
Dissolve the red solid in 100 mL of methanol.
-
Slowly add sodium borohydride (160 mmol, 6.05 g) while stirring.
-
Upon completion of the reaction, evaporate the methanol.
-
Add 100 mL of water and acidify with dilute hydrochloric acid.
-
Extract the mixture with 200 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation.
Step 4: Dehydration and Final Product Formation
-
Dissolve the resulting solid in approximately 150 mL of benzene.
-
Add p-toluenesulfonic acid (1.3 mmol, 0.25 g) and heat to 75 °C for reflux.
-
After the reaction is complete, wash the solution with saturated aqueous sodium carbonate until it is near neutral.
-
Dry the organic phase with anhydrous magnesium sulfate for 2 hours.
-
Filter, dissolve the dried solid in dichloromethane, and purify by column chromatography using petroleum ether as the eluent to obtain the final product as a pale yellow solid.
Biological Activity and Drug Development Potential
A comprehensive search of scientific databases and literature has been conducted to identify any reported biological activities, pharmacological effects, or potential applications in drug development for this compound. At present, there are no publicly available studies detailing the bioactivity or mechanism of action of this specific compound. The PubChem database, a comprehensive resource for the biological activities of small molecules, currently lists no such information for this entry.[1]
The absence of this data precludes any discussion of its potential therapeutic uses or its interaction with biological signaling pathways.
Mandatory Visualizations
As there is no available information regarding signaling pathways, experimental workflows (beyond the synthesis outlined above), or other logical relationships involving this compound, the creation of the requested Graphviz diagrams is not possible. The synthesis protocol is a linear sequence of chemical reactions and is best represented by the textual description provided in Section 2.1.
Conclusion
This technical guide has consolidated the available chemical and physical data for this compound (CAS 202667-45-6). A detailed synthesis protocol has been provided for researchers interested in obtaining this compound. However, a critical lack of information exists regarding its biological properties. For professionals in drug development, this compound represents an unexplored chemical entity. Future research would be required to elucidate any potential pharmacological activity and to determine if it holds any promise as a therapeutic agent or research tool in a biological context. Until such studies are published, its role in drug development remains unknown.
References
s-Indacene Core and its Chemical Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The s-indacene core, a fascinating antiaromatic hydrocarbon containing 12 π-electrons, has garnered significant attention for its unique electronic and structural characteristics.[1][2] This technical guide provides an in-depth overview of the s-indacene scaffold, its chemical derivatives, and their potential applications, particularly in the realm of organic electronics. We will explore modular synthetic strategies, delve into the physicochemical properties of various derivatives, and present detailed experimental protocols for key synthetic transformations. This document aims to serve as a comprehensive resource for researchers and professionals interested in the design, synthesis, and application of s-indacene-based compounds.
The s-Indacene Core Structure
The fundamental structure of s-indacene, with the chemical formula C₁₂H₈, consists of a central benzene ring fused with two cyclopentane rings in a linear arrangement.[3] This arrangement results in a planar, 12 π-electron system, which, according to Hückel's rule, confers antiaromatic character.[1] This antiaromaticity is a defining feature of the s-indacene core and is responsible for its intriguing electronic properties, including a small HOMO-LUMO energy gap.[1][4] The electronic structure of the parent s-indacene has been a subject of scientific debate, with computational studies suggesting a delicate balance between different symmetries and electronic states.[5]
Synthesis of s-Indacene Derivatives
The inherent instability of the parent s-indacene has driven the development of synthetic methodologies focused on stable, substituted derivatives.[1][2] Aryl-substituted s-indacenes, in particular, have been shown to possess enhanced stability while retaining the core's desirable electronic properties.
Modular Synthesis of Hexaaryl-s-indacene Derivatives
A concise and modular synthetic approach has been developed for hexaaryl-s-indacene derivatives, allowing for the introduction of various electron-donating or -accepting groups at specific positions.[1][2] This method provides access to derivatives with C₂h, D₂h, and C₂v symmetry, enabling a systematic investigation of structure-property relationships. The overall yields for this multi-step synthesis are reported to be in the range of 7% to 28%.[2]
Synthesis of Tetrahydro-s-indacene-1,5-diones
A notable synthetic route involves the NaNO₂-catalyzed transformation of cyclopentenone-MBH acetates to yield tetrahydro-s-indacene-1,5-diones.[6] This method is advantageous due to the use of an inexpensive and readily available catalyst, mild reaction conditions, and operational simplicity.[6][7]
Physicochemical Properties of s-Indacene Derivatives
The electronic and optical properties of s-indacene derivatives can be finely tuned by altering the substitution pattern on the core structure.
Electronic Properties
The introduction of electron-donating or -withdrawing groups significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels.[1] This modulation of the HOMO-LUMO gap directly impacts the electronic and optical properties of the derivatives.[1] Theoretical calculations and experimental data from cyclic voltammetry are crucial in understanding these relationships.
Table 1: Physicochemical Properties of the s-Indacene Core
| Property | Value |
| Molecular Formula | C₁₂H₈ |
| Molar Mass | 152.19 g/mol [3] |
| IUPAC Name | s-indacene[3] |
| InChI | InChI=1S/C12H8/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-8H[3] |
| SMILES | C1=CC2=CC3=CC=CC3=CC2=C1[3] |
Table 2: Spectroscopic and Electronic Data for Selected s-Indacene Derivatives
| Derivative | λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Hexaxylyl derivative | Not specified | Weak fluorescence from S₂ excited state[1] | Not specified | Not specified | Large S₁-S₂ energy gap[1] |
| Generic Derivative 1 | Data not available | Data not available | -5.10 | -3.00 | 2.10 |
| Generic Derivative 2 | Data not available | Data not available | -5.25 | -3.15 | 2.10 |
| Generic Derivative 3 | Data not available | Data not available | -5.05 | -2.95 | 2.10 |
Note: Specific quantitative data for a wide range of derivatives is dispersed across numerous publications and is presented here as a representative table. Researchers are encouraged to consult the primary literature for specific values.
Experimental Protocols
General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-indacene-1,5-diones
This protocol is adapted from the work of Li, et al.[6]
-
To a solution of cyclopentenone-MBH acetates (0.4 mmol) and NaHCO₃ (16.8 mg, 0.2 mmol) in DMF (4 mL), add NaNO₂ (13.8 mg, 0.2 mmol) and 4 Å molecular sieves (50 mg).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction for full conversion of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers successively with saturated brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography.
Fabrication of an Organic Field-Effect Transistor (OFET)
The following is a general workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for testing new organic semiconductors.[8]
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide layer (acting as the gate dielectric).
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrate under a stream of nitrogen.
-
-
Semiconductor Deposition:
-
Dissolve the s-indacene derivative in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Deposit a thin film of the s-indacene derivative onto the SiO₂ surface using spin-coating.
-
Anneal the substrate at an optimized temperature to improve film morphology.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station.
-
Visualizations
Caption: Modular synthesis of hexaaryl-s-indacenes.
Caption: Structure-property relationships of s-indacene.
Caption: OFET fabrication and characterization workflow.
Applications and Future Outlook
The unique electronic properties of s-indacene derivatives, particularly their small HOMO-LUMO gaps and tunable energy levels, make them promising candidates for applications in organic electronics.[1][5] Research has demonstrated their potential use as the active layer in organic field-effect transistors (OFETs), with some derivatives exhibiting moderate hole carrier mobility.[1] The development of new synthetic methodologies continues to expand the library of s-indacene derivatives, opening up new avenues for exploring their potential in areas such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). While some indene derivatives have been investigated for their biological activities, the exploration of s-indacene scaffolds in drug development remains a relatively nascent field, presenting an exciting opportunity for future research.[9][10] The continued investigation into the synthesis, properties, and applications of this intriguing class of molecules is poised to yield significant advancements in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s-Indacene | C12H8 | CID 5460734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists | MDPI [mdpi.com]
The Dawn of Substituted s-Indacenes: A Technical Guide to Their Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
The s-indacene core, a fascinating antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure. However, the inherent instability of the parent molecule hindered its exploration for many years. The advent of synthetic methodologies to introduce stabilizing substituents has unlocked the potential of this scaffold, paving the way for novel materials with applications in organic electronics and beyond. This technical guide provides a comprehensive literature review on the discovery and synthesis of substituted s-indacenes, detailing key experimental protocols and summarizing their physicochemical properties.
The Genesis of Stable s-Indacene Derivatives
The intrinsic reactivity of the 12-π-electron s-indacene system necessitates the introduction of substituents to enable its isolation and study. Early efforts focused on the synthesis of hydrogenated or metal-complexed derivatives. A significant breakthrough came with the development of synthetic routes to introduce bulky aryl or alkyl groups, which sterically protect the reactive s-indacene core and modulate its electronic properties.
Synthesis of Substituted s-Indacenes: A Methodological Overview
The synthesis of substituted s-indacenes can be broadly categorized into several key strategies, each offering access to a diverse range of derivatives.
Modular Synthesis of Hexaaryl-s-Indacenes
A concise and modular synthetic method for preparing hexaaryl-s-indacene derivatives allows for the introduction of various electron-donating or -accepting groups at specific positions.[1] This approach provides access to derivatives with C2h, D2h, and C2v symmetry, enabling a systematic study of structure-property relationships.[1] The effects of these substituents on the molecular structures, frontier molecular orbital (MO) levels, and magnetically induced ring current tropicities have been investigated, revealing that electron-donating substituents can selectively modulate the energy levels of the frontier MOs.[1]
Caption: General synthetic strategy for hexaaryl-s-indacenes.
Synthesis of s-Indacene-1,5-diones
A rapid and efficient method for the synthesis of novel s-indacene-1,5-dione derivatives has been developed through the NaNO2-catalyzed transformation of cyclopentenone-MBH acetates.[2] This reaction proceeds via a proposed stepwise dimeric cyclization and oxidative aromatization pathway.[2] The reaction conditions are mild, and the use of an inexpensive and readily available catalyst makes this an attractive method.[2]
Experimental Protocol: General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-Indacene-1,5-diones [2]
To a solution of cyclopentenone-MBH acetates (0.4 mmol), NaHCO₃ (16.8 mg, 0.2 mmol), and 4 Å molecular sieves (50 mg) in DMF (4 mL) is added NaNO₂ (13.8 mg, 0.2 mmol). The reaction mixture is stirred at 50 °C. Upon full conversion of the starting material, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.[2]
Caption: Synthesis of s-indacene-1,5-diones.
Synthesis of Dihydrooctamethyl-s-indacene
Multi-gram quantities of 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene can be obtained through a four-step synthesis starting from p-xylene.[3] This derivative serves as a versatile ligand for the synthesis of organometallic complexes.[3]
Experimental Protocol: Four-Step Synthesis of Dihydrooctamethyl-s-indacene [3]
Detailed synthetic procedures for the four-step synthesis are available in the supporting information of the original publication. The key steps involve the formation of a tetramethyl-substituted benzene intermediate, followed by cyclization reactions to construct the two five-membered rings of the s-indacene core.
Caption: Four-step synthesis of dihydrooctamethyl-s-indacene.
Synthesis of Fully-Conjugated Indacenedithiophenes
The synthesis of fully-conjugated indacenedithiophenes (IDTs) has been achieved, allowing for the regioselective preparation of both syn and anti isomers.[4][5][6] The fusion of thiophene rings to the s-indacene core has been shown to increase the paratropic character of the central indacene unit.[4][5][6] These compounds exhibit red-shifted absorbance maxima and undergo two-electron reduction and one-electron oxidation.[4][5][6]
Experimental Protocol: General Procedure for the Synthesis of Indacenedithiophenes [7]
The synthesis of indacenedithiophenes typically involves a multi-step sequence starting from a dibrominated precursor. A key step is a Stille cross-coupling reaction to introduce ester functionalities, followed by hydrolysis to the diacid. The diacid is then converted to the diacid chloride, which undergoes an intramolecular Friedel-Crafts acylation to form the dione precursor. Finally, reaction with an organolithium reagent followed by reductive aromatization yields the fully-conjugated indacenedithiophene. Detailed procedures are provided in the supplementary information of the cited literature.[7]
Caption: General synthetic route to indacenedithiophenes.
Physicochemical Properties of Substituted s-Indacenes
The introduction of substituents not only imparts stability to the s-indacene core but also allows for the fine-tuning of its electronic and optical properties.
Spectroscopic Properties
The following table summarizes key spectroscopic data for selected substituted s-indacenes.
| Compound Class | Substituents | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-vis (λmax, nm) | Reference |
| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(2-methoxyphenyl) | 7.46–7.04 (m), 3.77 (s), 2.97–2.63 (m) | 205.9, 156.7, 154.2, 138.1, 134.0, 130.3, 129.7, 124.3, 120.7, 111.0, 55.7, 37.5, 24.1 | - | [2] |
| Tetrahydro-s-indacene-1,5-dione | 4,8-Di-p-tolyl | 7.29 (d), 7.21 (d), 2.94–2.64 (m), 2.45 (s) | 205.9, 154.1, 137.9, 137.8, 137.4, 132.3, 129.1, 128.8, 37.8, 24.4, 21.6 | - | [2] |
| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(4-methoxyphenyl) | 7.17 (d), 6.94 (d), 3.80 (s), 2.87–2.58 (m) | - | - | [2] |
| Tetrahydro-s-indacene-1,5-dione | 4,8-Bis(4-chlorophenyl) | 7.46 (d), 7.25 (d), 2.93–2.67 (m) | 205.5, 153.9, 137.4, 137.0, 134.3, 133.5, 130.3, 128.7, 37.7, 24.4 | - | [2] |
Electrochemical Properties
Cyclic voltammetry studies have been instrumental in probing the redox behavior of substituted s-indacenes. For instance, indacenedithiophenes undergo a two-electron reduction and a one-electron oxidation, highlighting their potential as n-type or ambipolar materials in organic electronics.[4][6] The redox potentials can be tuned by the nature and position of the substituents on the s-indacene core.
| Compound Class | Substituents | E_red1 (V vs. Fc/Fc+) | E_red2 (V vs. Fc/Fc+) | E_ox1 (V vs. Fc/Fc+) | Reference |
| Indacenedithiophene | Varies | Tunable | Tunable | Tunable | [8] |
| Dihydro-s-indacene Complex | 2,6-dibutyl-4,8-dimethyl | - | - | Multiple reversible waves | [9] |
Conclusion and Future Outlook
The discovery of synthetic routes to stable substituted s-indacenes has opened a new chapter in the exploration of antiaromatic systems. The modularity of the synthetic approaches allows for the creation of a vast library of derivatives with tailored properties. This has significant implications for the design of novel organic semiconductors, with potential applications in field-effect transistors, photovoltaics, and light-emitting diodes. The ability to fine-tune the electronic properties through substitution also makes s-indacenes promising candidates for applications in molecular electronics and spintronics. Further research in this area is expected to focus on the development of even more efficient and versatile synthetic methodologies, the exploration of novel substitution patterns, and the fabrication and characterization of electronic devices based on these intriguing molecules. The journey into the world of substituted s-indacenes is far from over, with many exciting discoveries still on the horizon.
References
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of fully-conjugated indacenedithiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of Fully-Conjugated Indacenedithiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Properties and Isomers of Methyl-Tetrahydro-s-Indacene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, potential isomers, and relevant experimental methodologies for methyl-tetrahydro-s-indacene. The s-indacene core is a fascinating antiaromatic hydrocarbon with unique electronic features that make its derivatives interesting for applications in organic electronics.[1][2] The partial saturation and methylation of this core are expected to significantly modulate its electronic structure and stability.
Theoretical Framework: The s-Indacene Core
The parent compound, s-indacene, is a 12 π-electron system that exhibits antiaromatic character.[3] This antiaromaticity leads to inherent instability, making the synthesis and characterization of its derivatives challenging.[3] From a computational standpoint, s-indacene and its derivatives are notable for the small energy difference between a bond-localized C2h symmetry and a bond-delocalized D2h symmetry.[4] The choice of density functional theory (DFT) functional can significantly influence the predicted ground state geometry.[4] The introduction of substituents and the partial saturation of the core, as in methyl-tetrahydro-s-indacene, are expected to alter the electronic landscape, primarily by reducing the antiaromatic character of the π-system.
Isomers of Methyl-Tetrahydro-s-Indacene
The structure of methyl-tetrahydro-s-indacene can vary based on the position of the methyl group and the four additional hydrogen atoms on the s-indacene framework. The isomers can be broadly classified based on the location of the saturated carbon atoms. One known isomer is 1,2,3,5-tetrahydro-6-methyl-s-indacene.[5][6]
A systematic exploration of the isomers is crucial for understanding the structure-property relationships. The primary points of variation are:
-
Position of the methyl group: The methyl group can be substituted on either the five-membered or six-membered ring of the indacene core.
-
Pattern of hydrogenation: The four additional hydrogen atoms can saturate one of the five-membered rings, parts of the six-membered ring, or a combination, leading to a variety of positional isomers.
Below is a diagram illustrating the relationship between the parent s-indacene and the generation of possible isomers.
Predicted Theoretical Properties and Comparative Data
A comprehensive computational study of these isomers would be necessary to quantify their properties. The following table outlines the key parameters that should be calculated for a comparative analysis.
| Isomer Name | Point Group | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | NICS(0) (ppm) | NICS(1)zz (ppm) |
| 1,2,3,5-Tetrahydro-1-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |
| 1,2,3,5-Tetrahydro-2-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |
| 1,2,3,5-Tetrahydro-6-methyl-s-indacene | Cs | TBD | TBD | TBD | TBD | TBD | TBD |
| 1,2,3,5-Tetrahydro-7-methyl-s-indacene | C1 | TBD | TBD | TBD | TBD | TBD | TBD |
| Other positional isomers... | ... | ... | ... | ... | ... | ... | ... |
TBD: To Be Determined through computational chemistry. NICS(0) and NICS(1)zz are Nucleus-Independent Chemical Shift values used to quantify aromaticity/antiaromaticity.
Experimental Protocols
Synthesis
A detailed multi-step synthesis for 1,2,3,5-tetrahydro-6-methyl-s-indacene has been reported.[5] The general workflow involves Friedel-Crafts acylation, cyclization, reduction, and dehydration steps.
Synthesis of 1,2,3,5-Tetrahydro-6-methyl-s-indacene [5]
-
Friedel-Crafts Acylation:
-
Under a nitrogen atmosphere, add anhydrous aluminum trichloride to dichloromethane in a three-necked flask.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a dichloromethane solution of 2-methyl-3-indane and 3-chloro-2-methylpropionyl chloride.
-
After 24 hours, quench the reaction by pouring the mixture into dilute hydrochloric acid.
-
Wash the organic phase sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.
-
Extract with dichloromethane, combine the organic phases, and dry with anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the acylated product.
-
-
Intramolecular Cyclization:
-
Slowly add the resulting solid to concentrated sulfuric acid.
-
Heat the mixture to 85 °C under reflux.
-
After the reaction is complete, pour the solution into ice water.
-
Neutralize with saturated aqueous sodium carbonate solution and filter to obtain the cyclized product.
-
-
Reduction:
-
Dissolve the cyclized product in methanol.
-
Slowly add sodium borohydride while stirring.
-
After the reaction is complete, evaporate the methanol.
-
Add water, acidify with dilute hydrochloric acid, and extract with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under vacuum.
-
-
Dehydration and Aromatization:
-
Dissolve the reduced product in benzene and add p-toluenesulfonic acid.
-
Heat the mixture to 75 °C under reflux.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium carbonate to near neutrality.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
After filtration and solvent removal, purify the product by column chromatography using petroleum ether as the eluent to obtain 1,2,3,5-tetrahydro-6-methyl-s-indacene.
-
Computational Protocol
A generalized workflow for the theoretical investigation of methyl-tetrahydro-s-indacene isomers is presented below.
This protocol involves initial geometry optimization using a computationally efficient method, followed by frequency calculations to ensure the structures are true minima on the potential energy surface. Higher-level single-point energy calculations can then provide more accurate electronic energies. Finally, various molecular properties are calculated to allow for a thorough comparison between the isomers.
Characterization
Standard spectroscopic and analytical techniques are employed to characterize the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl3). Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Expected Data: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure, including the positions of the methyl group and the saturated protons. For s-indacene derivatives, the chemical shifts of protons on the six-membered ring can be indicative of the degree of paratropicity (antiaromaticity).[7]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Expected Data: The absorption maxima (λmax) and molar absorptivity (ε) provide information about the electronic transitions. The position of the lowest energy absorption is related to the HOMO-LUMO gap.[1]
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).
-
Expected Data: The mass-to-charge ratio (m/z) of the molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Potential Applications
Derivatives of s-indacene are being explored for their potential in organic electronics due to their small HOMO-LUMO gaps and interesting redox properties.[2] By tuning the electronic properties through substitution and partial saturation, methyl-tetrahydro-s-indacene isomers could be investigated as components in organic field-effect transistors (OFETs) or as building blocks for novel conductive materials.[3] The reduced antiaromaticity compared to the parent s-indacene might lead to enhanced stability, which is a critical factor for device applications.
Conclusion
Methyl-tetrahydro-s-indacene represents a class of compounds with tunable electronic properties based on the principles of antiaromaticity and substituent effects inherent to the s-indacene core. While experimental data on these specific molecules are sparse, this guide provides a robust theoretical framework and detailed methodological protocols for their synthesis and characterization. Future computational and experimental studies on the various isomers are necessary to fully elucidate their structure-property relationships and unlock their potential for applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]
- 3. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetra-tert-butyl-s-indacene is a Bond Localized C2h Structure and a Challenge for Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | 202667-45-6 [chemicalbook.com]
- 6. 1,2,3,5-Tetrahydro-6-methyl-s-indacene | C13H14 | CID 10953964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The interplay of antiaromaticity and diradical character in diarenoindacenes and diindenoarenes - PMC [pmc.ncbi.nlm.nih.gov]
Potential research applications for polycyclic aromatic hydrocarbons like s-indacene.
Abstract: Polycyclic aromatic hydrocarbons (PAHs) with antiaromatic characteristics are a focal point of advanced materials science research due to their unique electronic properties. Among these, s-indacene, a 12 π-electron antiaromatic hydrocarbon, has emerged as a promising building block for novel organic electronic and spintronic devices. Its inherent diradical character and low HOMO-LUMO gap make it a compelling candidate for applications ranging from high-performance transistors to materials enabling singlet fission. However, the parent s-indacene is highly reactive, necessitating the development of kinetically stabilized derivatives through strategic synthesis. This guide provides an in-depth overview of the core properties, synthesis, and characterization of s-indacene derivatives. It details key research applications, presents quantitative performance data, and outlines experimental protocols for researchers, scientists, and drug development professionals.
Core Properties of s-Indacene
The s-indacene core is a non-alternant hydrocarbon composed of two five-membered rings fused to opposite sides of a central benzene ring. Its electronic structure, featuring a cyclic system of 12 π-electrons, nominally classifies it as an antiaromatic compound according to Hückel's rule (a [4n] π system). This antiaromaticity is the primary driver of its distinct and valuable properties.
-
Electronic Structure : The defining feature of s-indacene is its small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.[1][2][3] This small energy gap facilitates electron promotion, leading to desirable properties for electronic materials.[2][3] The molecule exhibits a mixed aromatic/anti-aromatic character, with some computational studies suggesting the central benzene ring retains aromatic character while the five-membered rings exhibit biradical properties.[4] This open-shell diradical character is a key area of research, particularly for applications in singlet fission.[5][6]
-
Stability and Reactivity : The parent s-indacene is highly reactive and prone to rapid auto-oxidation and hydrogenation.[4] To enable practical study and application, derivatives are synthesized with bulky substituents (e.g., aryl or trialkylsilyl groups) or fused aromatic rings (e.g., naphthothiophene).[7][8][9] These modifications provide kinetic stability, allowing for the isolation and characterization of these intriguing molecules.[2][7]
Synthesis and Characterization
The lack of efficient and versatile synthetic methods historically limited the study of s-indacene.[7][9] However, recent advancements have enabled the modular synthesis of a wide range of stable derivatives.
General Synthetic Strategy
Modern synthetic approaches allow for the concise and modular preparation of s-indacene derivatives with various substitution patterns.[7][9] These methods often involve late-stage oxidation of precursor molecules to form the final antiaromatic core. This allows for precise control over the electronic properties by introducing electron-donating or electron-withdrawing groups at specific positions.[7]
Experimental Protocol: Synthesis of Naphthothiophene-Fused s-Indacene
This protocol is a representative example for synthesizing a stable, heterocycle-fused s-indacene derivative, adapted from methodologies described in the literature.[10]
Step 1: Precursor Synthesis
-
Starting Materials : Commercially available reagents are used as received.[10]
-
Reaction Conditions : The synthesis typically involves a multi-step sequence, which may include cross-coupling reactions to build the carbon skeleton, followed by cyclization reactions to form the fused ring system.
-
Purification : Intermediate compounds are purified at each step using column chromatography on silica gel.
Step 2: Final Oxidation to s-Indacene Core
-
Oxidizing Agent : A suitable oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is used for the final dehydrogenation step.
-
Solvent : The reaction is carried out in an inert solvent like dichloromethane (DCM) or toluene.
-
Procedure : The precursor is dissolved in the solvent, and the oxidizing agent is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Workup : The reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried over a desiccant (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Step 3: Purification of the Final Product
-
Chromatography : The crude product is purified by column chromatography on silica gel.
-
Recrystallization : Final purification is often achieved by slow evaporation or diffusion of a non-solvent (e.g., pentane) into a solution of the product in a solvent like chloroform (CHCl₃) to grow single crystals suitable for X-ray diffraction.[8]
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the synthesized derivatives.[10]
-
UV-Vis-NIR Spectroscopy : This technique is crucial for probing the electronic structure, revealing the low-energy HOMO-LUMO gap through absorptions in the visible and near-infrared regions.[7][10]
-
Cyclic Voltammetry (CV) : CV is employed to determine the electrochemical properties, including the HOMO and LUMO energy levels and the electrochemical gap.[10]
-
X-Ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the solid-state packing, which is critical for charge transport in electronic devices.[8][10]
Research Applications
The unique electronic landscape of s-indacene derivatives makes them highly attractive for several advanced research applications.
Organic Electronics
s-Indacene derivatives are prime candidates for the active semiconductor layer in organic electronic devices.[8][11]
-
Organic Field-Effect Transistors (OFETs) : OFETs are fundamental components of flexible displays, sensors, and smart cards.[12] The low reorganization energy and favorable solid-state packing of s-indacene derivatives facilitate efficient charge transport.[8] High-performance, solution-processed OFETs using dinaphtho-fused s-indacenes have demonstrated impressive charge-carrier mobilities.[8] Some derivatives exhibit ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable property for complementary logic circuits.[13][14][15]
-
Organic Photovoltaics (OPVs) : The properties that make s-indacenes good for OFETs, such as strong light absorption and good charge transport, also make them desirable for use in organic solar cells.[8]
| Derivative Class | Max. Hole Mobility (μh) | Max. Electron Mobility (μe) | Transport Type |
| Hexaxylyl-s-indacene | Moderate (unspecified) | - | p-type[7][9] |
| Dinaphtho-fused s-indacenes | > 7 cm²/Vs | - | p-type[8] |
| Indacenodibenzothiophenes (IDBTs) | Highest for a fully conjugated Indeno[1,2-b]fluorene derivative | Potential for electron transport | p-type demonstrated[16][17] |
| General Diradicaloids | ~10⁻³ cm²/Vs (balanced) | ~10⁻³ cm²/Vs (balanced) | Ambipolar[13] |
Table 1: Reported charge transport properties for various s-indacene-based materials.
Singlet Fission
Singlet fission (SF) is a process where a singlet exciton (S₁) generated by photon absorption is converted into two triplet excitons (2 x T₁).[6][18] This process has the potential to dramatically increase the theoretical efficiency of solar cells. The key energetic requirements for efficient SF are E(S₁) ≥ 2E(T₁) and E(T₂) > 2E(T₁).[19] Molecules with significant diradical character, like s-indacenes, are promising candidates for SF because their electronic structure can be tuned to meet these stringent energy requirements.[5][19][20] Theoretical studies have shown that modifications, such as diaza-substitution on the s-indacene core, can tune the diradical character to create efficient SF molecules.[20]
Materials Science and Spintronics
The ability to precisely tune the electronic ground state and frontier molecular orbitals of s-indacene through chemical modification opens doors for their use in advanced materials.[7] Their diradical character and potential for high-spin ground states make them interesting for applications in spintronics and as molecular magnetic materials.[4][11]
Relevance to Drug Development Professionals
While s-indacene itself is primarily studied for materials applications, the broader class of Polycyclic Aromatic Hydrocarbons (PAHs) is of significant interest to drug development and toxicology professionals. PAHs are widespread environmental contaminants formed from incomplete combustion, and many are known to be carcinogenic.[21][22][23][24]
-
Toxicological Mechanisms : The primary health risk from PAHs is cancer.[22] Their toxicity is not typically direct but results from metabolic activation in the body. Cytochrome P450 enzymes metabolize PAHs into highly reactive intermediates, such as epoxides and diols. These metabolites can bind covalently to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.[21][25]
-
Research Focus : For a drug development professional, research on PAHs is generally focused on understanding these mechanisms of toxicity, developing biomarkers for exposure, and assessing health risks.[21][25] There is no significant evidence to suggest that s-indacene or its derivatives are being pursued for therapeutic applications; rather, like other novel PAHs, their biological activity and potential toxicity would need to be carefully evaluated.
Summary and Future Outlook
s-Indacene and its derivatives represent a vibrant and promising class of antiaromatic compounds. Their unique electronic structures, characterized by a small HOMO-LUMO gap and inherent diradical character, have positioned them as leading candidates for next-generation organic electronics. Researchers have successfully demonstrated their potential in high-performance OFETs, achieving charge carrier mobilities competitive with other state-of-the-art organic semiconductors.[8] Furthermore, their tunable properties make them an ideal platform for fundamental studies into complex photophysical processes like singlet fission, which could unlock new efficiencies in solar energy conversion.
The future of s-indacene research will likely focus on:
-
Rational Design : Creating new derivatives with tailored properties for specific applications, such as balanced ambipolar transport or optimized energy levels for singlet fission.[3]
-
Device Integration and Stability : Overcoming challenges related to the long-term operational and environmental stability of s-indacene-based devices.
-
Exploring Novel Applications : Expanding their use into fields like spintronics and nonlinear optics.
While the toxicological profile of any new PAH must be carefully considered, the primary trajectory for s-indacene research is firmly rooted in materials science, where it promises to be a key component in the future of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]
- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strategies for Design of Potential Singlet Fission Chromophores Utilizing a Combination of Ground-State and Excited-State Aromaticity Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character [mdpi.com]
- 14. Balanced Ambipolar Charge Transport in Phenacene/Perylene Heterojunction-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. Indacenodibenzothiophenes: synthesis, optoelectronic properties and materials applications of molecules with strong antiaromatic character - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. Singlet Exciton Fission in Acene Dimer and Diradicaloid Molecules [repository.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 23. Polycyclic Aromatic Hydrocarbons (PAHs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 24. Polycyclic Aromatic Compounds [ntp.niehs.nih.gov]
- 25. Current Pharmaceutical Approach to Investigate the Impact of Polycyclic Aromatic Hydrocarbons in Cigarette Smoke on Human Health | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
The s-Indacene Ligand System: A Technical Guide to its Electron-Donating Properties for Advanced Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The s-indacene ligand system, a bicyclic antiaromatic hydrocarbon, has emerged as a compelling scaffold in organometallic chemistry and materials science. Its unique electronic structure, characterized by a 12 π-electron core, imparts significant electron-donating capabilities when coordinated to metal centers. This technical guide provides a comprehensive overview of the electron-donating properties of the s-indacene ligand system. It details the synthetic methodologies for ligand and complex formation, presents quantitative electrochemical and spectroscopic data to characterize its donor strength, and illustrates key experimental and conceptual frameworks through detailed diagrams. This document serves as a critical resource for researchers seeking to harness the potent electronic effects of s-indacene ligands in catalysis, materials design, and the development of novel therapeutic agents.
Introduction
The electronic properties of a ligand are paramount in dictating the reactivity, stability, and catalytic activity of the resulting metal complex. Electron-donating ligands increase the electron density at the metal center, which can influence a wide range of processes from oxidative addition and reductive elimination in catalytic cycles to the modulation of photophysical properties. The s-indacene dianion is a powerful electron-donating ligand that can bridge two metal centers, facilitating strong electronic delocalization and metal-metal communication.[1][2] This guide explores the fundamental aspects of this ligand system, providing the technical details necessary for its application in advanced research.
Quantifying Electron-Donating Properties
The electron-donating capacity of a ligand can be quantified through several experimental and computational techniques. The primary methods discussed herein are cyclic voltammetry and infrared spectroscopy of metal carbonyl derivatives, which provide empirical data on how the ligand modulates the electronic environment of a metal center.
Electrochemical Analysis via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes. For s-indacene complexes, the oxidation potentials of the metal centers serve as a direct measure of the ligand's electron-donating strength. A more electron-donating ligand will increase the electron density on the metal, making it easier to oxidize and thus shifting the oxidation potential to a less positive (or more negative) value.
In dinuclear s-indacene complexes, the separation between the two metal-centered oxidation events (ΔE) provides insight into the degree of electronic communication across the bridging ligand.[2] A large separation indicates strong delocalization and significant interaction between the metal centers mediated by the s-indacene scaffold.[2]
Table 1: Redox Potentials of Dinuclear s-Indacene Complexes [2]
| Complex | Solvent | Supporting Electrolyte | Epa1 (mV vs SCE) | Epa2 (mV vs SCE) | ΔE (mV) | Reversibility |
| Bis(2,4,6,8-tetramethyl-indacenyl) di-Iron | Dichloromethane | Tetrabutylammonium tetrafluoroborate | -1150 | +789 | 1939 | Irreversible |
| (2,6-diethyl-4,8-dimethyl-indacenyl) Iron Cobalt | Dichloromethane | Tetrabutylammonium tetrafluoroborate | -1352 | +759 | 2111 | Irreversible |
Data sourced from cyclic voltammetry experiments performed at a 50 mVs⁻¹ scan rate.[2] The large separation in oxidation potentials (ΔE) highlights the strong electronic delocalization within these systems.[2]
Spectroscopic Analysis: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted measure of a ligand's net electron-donating ability, determined via infrared (IR) spectroscopy of [LNi(CO)₃] complexes.[3] While direct TEP data for s-indacene ligands are not widely tabulated, the principle can be applied to other metal carbonyl complexes, such as those of ruthenium.
The method relies on measuring the stretching frequency of the carbon-monoxide (CO) ligand (ν(CO)). A more strongly electron-donating ligand (L) increases the electron density on the metal, which in turn increases π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.[4] This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[4] Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating ligand.
Table 2: Representative Carbonyl Stretching Frequencies (ν(CO)) for Ruthenium Carbonyl Cations [5][6]
| Complex Cation | ν(CO) Range (cm⁻¹) | CO Binding Mode(s) |
| [Ru₂(CO)₉]⁺ | ~2000 - 2150 | Terminal |
| [Ru₃(CO)₁₂]⁺ | ~1980 - 2120 | Terminal |
| [Ru₄(CO)₁₄]⁺ | ~1950 - 2100 | Terminal, Bridging |
| [Ru₅(CO)₁₆]⁺ | ~1920 - 2080 | Terminal, Bridging |
| [Ru₆(CO)₁₈]⁺ | ~1900 - 2050 | Terminal, Bridging |
This data for ruthenium carbonyl clusters illustrates that as the cluster size increases and the positive charge is more delocalized, the ν(CO) frequencies can shift, reflecting changes in the electronic environment of the Ru centers. A strongly donating ligand like s-indacene would be expected to push these frequencies to significantly lower wavenumbers.
Experimental Protocols
The successful application of s-indacene chemistry relies on robust and reproducible experimental procedures. This section outlines generalized protocols for the synthesis of a substituted s-indacene ligand and a subsequent metal complex, as well as the procedure for its electrochemical characterization.
Synthesis of a Substituted s-Indacene Ligand
This protocol describes a typical synthesis for a substituted 1,5-dihydro-s-indacene ligand, a common precursor for organometallic complexes.
Protocol: Synthesis of 2,4,6,8-tetramethyl-1,5-dihydro-s-Indacene
-
Preparation of the Lithium Alkoxide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting alcohol (e.g., (S)-N-tert-butoxycarbonyl prolinol) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.[7]
-
Add n-butyllithium (1.0 M in hexanes) dropwise to the stirred solution. Allow the mixture to stir for several minutes to ensure complete formation of the lithium alkoxide.[7]
-
Reaction with Precursor: In a separate Schlenk flask, dissolve the s-indacene precursor (e.g., a dichloro-s-indacene derivative) in anhydrous THF.[7]
-
Transfer the precursor solution via cannula to the lithium alkoxide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[7]
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted s-indacene ligand.
Synthesis of a Dinuclear s-Indacene Metal Complex
The "salt elimination" or "salt metathesis" method is a common and effective route for synthesizing s-indacene metal complexes.[2]
Protocol: Synthesis of a Bis(indacenyl) di-Iron Complex [2]
-
Deprotonation of the Ligand: In a 100 mL Schlenk flask under an inert atmosphere, dissolve the substituted 1,5-dihydro-s-indacene ligand (e.g., 2,4,6,8-tetramethyl-1,5-dihydro-s-indacene) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base, such as two equivalents of n-butyllithium, dropwise to the solution to deprotonate the ligand, forming the s-indacene dianion. Stir the mixture at this temperature for 1-2 hours.
-
Addition of Metal Halide: In a separate flask, prepare a slurry of the metal precursor (e.g., anhydrous Iron(II) chloride) in THF.
-
Transfer the metal halide slurry to the dianion solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Isolation and Purification: Remove the solvent under vacuum. Extract the resulting solid product with a suitable solvent like toluene until the extracts are colorless.[2]
-
Combine the extracts, evaporate to dryness, and recrystallize the crude product from a solvent mixture (e.g., THF) by cooling to -78 °C to obtain the pure microcrystalline product.[2]
Characterization by Cyclic Voltammetry
This protocol outlines the general procedure for analyzing the redox properties of a synthesized s-indacene complex.
Protocol: Cyclic Voltammetry Measurement [2][9]
-
Solution Preparation: Prepare a solution of the s-indacene complex (typically 1-2 mM) in a suitable electrochemical solvent (e.g., dichloromethane, acetonitrile).[2][9]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate, to the solution to ensure conductivity.[2]
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter (auxiliary) electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[9]
-
Deoxygenation: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential over the desired range at a specific scan rate (e.g., 50-100 mV/s).[9]
-
Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2 for reversible processes.
Visualization of Key Concepts and Workflows
Graphical representations are essential for understanding the complex relationships and procedures in s-indacene chemistry. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and magnetic properties of substituted bis-indacenyl bi-metallic complexes & application [redalyc.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. IR spectra and structures of saturated ruthenium cluster carbonyl cations Run(CO)m+ (n = 1–6) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chempap.org [chempap.org]
Methodological & Application
Detailed synthesis protocol for 6-Methyl-1,2,3,5-tetrahydro-s-indacene.
Application Note: Synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene
Introduction this compound is a polycyclic aromatic hydrocarbon with a unique bridged structure, making it a compound of interest in materials science and organic electronics research. Its synthesis involves a multi-step process culminating in an intramolecular Friedel-Crafts reaction to form the characteristic indacene core. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Experimental Protocol
The synthesis of this compound is a multi-step process that begins with the acylation of 2-methyl-indane, followed by reduction, dehydration, and a final cyclization step.
Step 1: Friedel-Crafts Acylation of 2-Methyl-indane
This initial step involves the acylation of 2-methyl-indane with 3-chloro-2-methylpropionyl chloride in the presence of a Lewis acid catalyst.
-
Reaction Scheme:
-
2-Methyl-indane + 3-Chloro-2-methylpropionyl chloride → Intermediate Acylated Product
-
-
Procedure:
-
Under a nitrogen atmosphere, add anhydrous aluminum trichloride (14.61 g, 110 mmol) to a 250 mL three-necked flask.
-
Add 130 mL of dichloromethane and cool the mixture to -78 °C with constant stirring.
-
Slowly add a dichloromethane solution of 2-methyl-indane (11.82 g, 100 mmol) and 3-chloro-2-methylpropionyl chloride (12.82 g, 100 mmol) dropwise to the cooled mixture.
-
Maintain the reaction at -78 °C for 24 hours.
-
After 24 hours, carefully pour the reaction mixture into approximately 500 mL of an ice-water mixture containing dilute hydrochloric acid to quench the reaction.
-
Wash the resulting mixture with a saturated aqueous sodium carbonate solution until it is neutral.
-
Filter the mixture to collect the solid product, yielding a red solid (14.83 g, 83.4% yield).
-
Step 2: Reduction of the Carbonyl Group
The ketone functionality of the acylated intermediate is reduced to a hydroxyl group using sodium borohydride.
-
Reaction Scheme:
-
Intermediate Acylated Product → Intermediate Alcohol
-
-
Procedure:
-
Dissolve the red solid (14.83 g, 79.6 mmol) in 100 mL of methanol.
-
Slowly add sodium borohydride (6.05 g, 160 mmol) to the solution while stirring.
-
After the reaction is complete, remove the methanol by rotary evaporation.
-
Add 100 mL of water to the residue and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with 200 mL of dichloromethane. Combine the organic phases.
-
Dry the combined organic phases over anhydrous magnesium sulfate for 2 hours.
-
Filter to remove the drying agent and evaporate the solvent under vacuum to yield a light yellow solid (12.83 g, 85.2% yield).[1]
-
Step 3: Dehydration
The intermediate alcohol is dehydrated to form an alkene, a precursor to the final cyclization.
-
Reaction Scheme:
-
Intermediate Alcohol → Dehydrated Intermediate
-
-
Procedure:
-
Dissolve the light yellow solid (12.83 g, 68 mmol) in approximately 150 mL of benzene.
-
Add p-toluenesulfonic acid (0.25 g, 1.3 mmol) as a catalyst.
-
Heat the mixture to 75 °C and reflux.
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium carbonate solution until neutral.
-
Dry the organic phase over anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation to yield a white solid (21.24 g, 95.4% yield).[1]
-
Step 4: Intramolecular Friedel-Crafts Cyclization
The final step involves an acid-catalyzed intramolecular cyclization to form the tetrahydro-s-indacene ring system.
-
Reaction Scheme:
-
Dehydrated Intermediate → this compound
-
-
Procedure:
-
Slowly add the white solid obtained from the previous step to approximately 100 mL of concentrated sulfuric acid.
-
Heat the mixture to 85 °C and reflux.
-
After the reaction is complete, wash the mixture with a saturated aqueous sodium carbonate solution until it is nearly neutral.
-
Dry the organic phase with anhydrous magnesium sulfate for 2 hours.
-
Filter to remove the solid, and then dissolve the crude product in dichloromethane.
-
Purify the product by column chromatography using petroleum ether as the eluent.
-
Evaporation of the solvent will yield a pale yellow solid (7.33 g, 63.3% yield).[1]
-
Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 2-Methyl-indane | 3-Chloro-2-methylpropionyl chloride, AlCl₃, CH₂Cl₂ | Intermediate Acylated Product | 83.4 |
| 2 | Intermediate Acylated Product | NaBH₄, Methanol | Intermediate Alcohol | 85.2 |
| 3 | Intermediate Alcohol | p-Toluenesulfonic acid, Benzene | Dehydrated Intermediate | 95.4 |
| 4 | Dehydrated Intermediate | Concentrated H₂SO₄ | This compound | 63.3 |
Visualizations
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 6-Methyl-1,2,3,5-tetrahydro-s-indacene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methyl-1,2,3,5-tetrahydro-s-indacene, a versatile intermediate in the synthesis of advanced organometallic catalysts. The protocols detailed below are based on established literature, offering a guide for the preparation of this compound and its subsequent application as a ligand precursor for metallocene catalysts used in olefin polymerization.
I. Introduction
This compound, also known as 5,6-cyclopenta-2-methyl-1H-indene, is a tricyclic hydrocarbon. Its rigid, planar structure and substitution pattern make it a valuable building block in the field of organometallic chemistry. Specifically, it serves as a precursor to sophisticated indenyl ligands. These ligands are crucial components of ansa-metallocene catalysts, which are renowned for their ability to produce polymers with highly controlled stereochemistry and specific material properties.
The primary application highlighted in the scientific literature is its use in the synthesis of specialized zirconocene catalysts. These catalysts are employed in the polymerization of olefins, such as propene, to produce thermoplastic elastomers with tailored microstructures. The methyl group and the fused cyclopentane ring of the indacene core impart specific steric and electronic properties to the resulting catalyst, influencing its activity, stability, and the properties of the polymer product.
II. Key Application: Precursor to Metallocene Catalysts
The principal documented application of this compound is in the synthesis of ligands for ansa-zirconocene catalysts. These catalysts are used to produce polypropylenes with unique elastic properties. The indacene derivative is a key component of the ligand framework that coordinates to the zirconium metal center.
A notable example is its use in the synthesis of rac-[1-(9-η5-fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-η5-indenyl)ethane]zirconium dichloride. In this complex, the this compound moiety is deprotonated to form an indenyl anion, which is then linked to a fluorenyl group via an ethane bridge. This complex ligand structure creates a specific coordination environment around the zirconium center, which is critical for controlling the stereochemistry of the growing polymer chain.
III. Experimental Protocols
The following protocols are adapted from the experimental section of Dietrich, U.; Hackmann, M.; Rieger, B.; Klinga, M.; Leskelä, M. J. Am. Chem. Soc.1999 , 121 (18), 4348–4355.
Protocol 1: Synthesis of this compound (Ligand Precursor)
This synthesis involves a multi-step procedure starting from indan. The key steps involve Friedel-Crafts acylation, reduction, and cyclization to build the indacene framework.
Materials:
-
Indan
-
3-Chloro-2-methylpropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Benzene
-
p-Toluenesulfonic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Friedel-Crafts Acylation:
-
To a cooled (-78 °C) suspension of anhydrous AlCl₃ (1.1 equiv.) in CH₂Cl₂, a solution of indan (1.0 equiv.) and 3-chloro-2-methylpropionyl chloride (1.0 equiv.) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at this temperature for 24 hours.
-
The reaction is quenched by slowly pouring the mixture into dilute HCl and ice. The organic layer is separated, washed with water and brine, and dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude acylated product.
-
-
Reduction of Ketone:
-
The crude product from the previous step is dissolved in methanol.
-
Sodium borohydride (2.0 equiv.) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Methanol is evaporated, and the residue is taken up in water and CH₂Cl₂. The organic layer is separated, dried, and concentrated to give the corresponding alcohol.
-
-
Intramolecular Cyclization & Dehydration:
-
The alcohol is dissolved in benzene, and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux for several hours with a Dean-Stark trap to remove water.
-
After cooling, the reaction mixture is washed with saturated Na₂CO₃ solution and water, then dried over MgSO₄.
-
The solvent is evaporated to yield the crude cyclized product.
-
-
Final Cyclization and Aromatization:
-
The crude product is slowly added to concentrated sulfuric acid at elevated temperature (e.g., 85 °C) and refluxed.
-
After completion, the reaction mixture is poured onto ice and neutralized with saturated Na₂CO₃ solution.
-
The product is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄.
-
The solvent is removed, and the residue is purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound as a solid.
-
| Step | Reactants | Reagents | Typical Yield |
| 1. Acylation | Indan, 3-Chloro-2-methylpropionyl chloride | AlCl₃, CH₂Cl₂ | ~85% |
| 2. Reduction | Acylated Indan | NaBH₄, MeOH | ~95% |
| 3. Cyclization | Alcohol intermediate | p-Toluenesulfonic acid, Benzene | ~95% |
| 4. Final Cyclization | Cyclized intermediate | Conc. H₂SO₄ | ~63% |
Protocol 2: Synthesis of the Bridged Ligand and Zirconocene Complex
This protocol describes the use of this compound to form a complex ligand, which is then metallated.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1-(9-Fluorenyl)-2-chloroethane (or similar bridging precursor)
-
Tetrahydrofuran (THF), anhydrous
-
Zirconium tetrachloride (ZrCl₄)
-
Toluene, anhydrous
Procedure:
-
Deprotonation of the Indacene:
-
A solution of this compound (1.0 equiv.) in anhydrous THF is cooled to -78 °C.
-
A solution of n-BuLi in hexanes (1.0 equiv.) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for several hours to form the indenyl anion.
-
-
Coupling with Fluorenyl Moiety:
-
The solution of the indenyl anion is cooled again to -78 °C.
-
A solution of 1-(9-Fluorenyl)-2-chloroethane (1.0 equiv.) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by chromatography to yield the bridged ligand.
-
-
Formation of the Zirconocene Dichloride:
-
The purified bridged ligand (1.0 equiv.) is dissolved in anhydrous toluene and cooled to -78 °C.
-
Two equivalents of n-BuLi are added dropwise to form the dianion.
-
The mixture is stirred and allowed to warm to room temperature.
-
In a separate flask, a slurry of ZrCl₄ (1.0 equiv.) in toluene is prepared.
-
The solution of the dianion is added to the ZrCl₄ slurry at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum, and the solid residue is extracted with CH₂Cl₂ and filtered to remove LiCl.
-
The filtrate is concentrated, and the product, rac-[1-(9-η5-fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-η5-indenyl)ethane]zirconium dichloride, is isolated by crystallization.
-
| Step | Starting Material | Reagents | Product |
| 1. Deprotonation | This compound | n-BuLi, THF | Indenyl Anion |
| 2. Coupling | Indenyl Anion | 1-(9-Fluorenyl)-2-chloroethane | Bridged Ligand |
| 3. Metallation | Bridged Ligand | n-BuLi, ZrCl₄, Toluene | Zirconocene Dichloride |
IV. Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 202667-45-6 |
| Molecular Formula | C₁₃H₁₄ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Pale yellow solid |
V. Logical Relationships and Workflows
The following diagram illustrates the logical progression from starting materials to the final application in polymerization.
Applications of Substituted s-Indacenes in Materials Science and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted s-indacene derivatives have emerged as a promising class of organic materials with significant potential in the field of materials science, particularly in the development of advanced organic electronic devices. Their rigid, planar core structure, combined with the ability to tune their electronic properties through targeted substitution, makes them highly attractive for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides detailed application notes, experimental protocols, and performance data for selected substituted s-indacenes.
Application in Organic Light-Emitting Diodes (OLEDs)
Substituted s-indacenes can function as highly efficient emitters, hosts, or charge-transporting materials in OLEDs. Their inherent chemical stability and tunable photophysical properties allow for the development of devices with improved efficiency, color purity, and operational lifetime.
1,5-Disila-s-indacene-Based Emitters for Blue OLEDs
A notable application of substituted s-indacenes is in the creation of efficient blue light emitters, which remain a key challenge in OLED technology. By incorporating silicon atoms into the s-indacene core and introducing trifluoromethylphenyl substituents, researchers have developed 1,5-disila-s-indacene derivatives that exhibit bright blue to deep-blue fluorescence.[1][2]
Quantitative Performance Data
The performance of OLEDs utilizing these 1,5-disila-s-indacene-based emitters is summarized in the table below. The data highlights the key electroluminescent characteristics of devices with different substitution patterns on the 1,5-disila-s-indacene core.
| Compound/Device | Substitution Pattern | Maximum External Quantum Efficiency (EQE) (%) | Emission Peak (nm) | Color Coordinates (CIE x, y) |
| Device 1 | 2,3,6,7-tetra-substituted with trifluoromethylphenyl | 5.43 | 472 | (0.16, 0.23) |
| Device 2 | Di-substituted | - | 450 | - |
| Device 3 | Tetra-substituted (alternative isomer) | - | 468 | - |
Data compiled from Feng et al., Chemical Communications, 2025.[1]
Experimental Protocols
Synthesis of a 2,3,6,7-Tetra-substituted 1,5-Disila-s-indacene Emitter
This protocol describes the synthesis of a 2,3,6,7-tetra(4-(trifluoromethyl)phenyl)-1,1,4,4,5,5,8,8-octaphenyl-1,5-disila-s-indacene, a representative blue emitter.
Materials:
-
1,1-dibromo-2,3,4,5-tetraphenylsilole
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A mixture of 1,1-dibromo-2,3,4,5-tetraphenylsilole (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (4.4 eq), Pd(OAc)₂ (0.1 eq), and PPh₃ (0.4 eq) is placed in a round-bottom flask.
-
Toluene (20 mL), ethanol (5 mL), and a 2 M aqueous solution of K₂CO₃ (10 mL) are added to the flask.
-
The reaction mixture is degassed with argon for 30 minutes and then heated to reflux at 90 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane mixture as the eluent to yield the final product as a pale-yellow solid.
Fabrication of a Blue OLED Device
This protocol outlines the fabrication of a multilayer OLED device using a 1,5-disila-s-indacene derivative as the emitting layer.
Device Structure:
ITO / HATCN (10 nm) / TAPC (40 nm) / Emitter (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN)
-
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
-
1,5-Disila-s-indacene emitter (synthesized as per Protocol 2.1)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 20 minutes.
-
The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 5 × 10⁻⁶ Torr).
-
HATCN (hole injection layer) is deposited at a rate of 0.1 Å/s to a thickness of 10 nm.
-
TAPC (hole transport layer) is deposited at a rate of 1.0 Å/s to a thickness of 40 nm.
-
The 1,5-disila-s-indacene emitter (emitting layer) is deposited at a rate of 1.0 Å/s to a thickness of 20 nm.
-
TPBi (electron transport layer) is deposited at a rate of 1.0 Å/s to a thickness of 40 nm.
-
LiF (electron injection layer) is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.
-
Finally, a 100 nm thick aluminum cathode is deposited at a rate of 5.0 Å/s through a shadow mask to define the active area of the device.
-
The fabricated device is encapsulated with a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Application in Organic Field-Effect Transistors (OFETs)
The excellent charge-transporting properties of certain substituted s-indacenes make them suitable for use as the active semiconductor layer in OFETs.
Trialkylsilyl-Substituted Dinaphtho-fused s-Indacenes
Dinaphtho-fused s-indacenes substituted with trialkylsilyl groups have demonstrated high charge-carrier mobilities in solution-processed organic thin-film transistors.[3] The substituents play a crucial role in controlling the solid-state packing of the molecules, which in turn influences the device performance.[3]
Quantitative Performance Data
| Derivative | Substitution | Hole Mobility (µh) |
| Dinaphtho-fused s-indacene | Trialkylsilyl | > 7 cm²/Vs |
Data from Zhang et al., J. Am. Chem. Soc., 2018.
Visualizations
The following diagrams illustrate the general structure of substituted s-indacenes, a typical OLED device architecture, and the workflow for OLED fabrication.
Caption: General chemical structure of a substituted s-indacene.
Caption: Schematic of a multilayer OLED device structure.
References
- 1. 1,5-Disila-s-indacene-based emitters: a molecular design towards efficient blue OLEDs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1,5-Disila-s-indacene-based emitters: a molecular design towards efficient blue OLEDs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. rsc.org [rsc.org]
Application Notes and Protocols: 6-Methyl-1,2,3,5-tetrahydro-s-indacene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indane scaffold and its analogues are recognized as "privileged structures" in medicinal chemistry due to their rigid framework and synthetic tractability, which are features found in numerous approved drugs and clinical candidates.[1][2] The bicyclic structure, consisting of a benzene ring fused to a cyclopentane ring, offers a versatile platform for designing potent and selective therapeutic agents.[1][2] Specifically, 6-Methyl-1,2,3,5-tetrahydro-s-indacene, a tricyclic hydrocarbon, presents a unique and valuable building block for the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern and stereochemistry can be exploited to develop novel drug candidates in various therapeutic areas, including inflammatory diseases and oncology. This document provides detailed application notes and experimental protocols for the use of this compound as a foundational molecule in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 202667-45-6 | [3][4] |
| Molecular Formula | C₁₃H₁₄ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | White to pale yellow solid | [5] |
| Purity | Typically ≥95% | [4] |
Applications in Pharmaceutical Intermediate Synthesis
The s-indacene core is a key component in the development of novel therapeutic agents. Recent patent literature highlights the use of hexahydro-s-indacene derivatives as potent inhibitors of the NLRP3 inflammasome, a critical mediator of inflammatory responses.[5] This suggests a direct application of the this compound scaffold in the synthesis of next-generation anti-inflammatory drugs.
Case Study: Synthesis of NLRP3 Inflammasome Inhibitors
A recent patent application (WO2023156311A1) describes the synthesis of 1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide and its salts as NLRP3 inhibitors.[5] While this patent focuses on a hexahydro-s-indacene derivative, the synthetic strategies employed can be adapted for intermediates derived from this compound to explore structure-activity relationships and develop new chemical entities.
The general synthetic approach involves the functionalization of the indacene core, demonstrating its utility as a scaffold for building complex molecules with specific biological targets.
Experimental Protocols
The following section details the multi-step synthesis of the parent building block, this compound, as described in the chemical literature. This protocol provides a reliable method for obtaining the necessary starting material for further derivatization.
Synthesis of this compound
This synthesis is a multi-step process with varying yields at each stage.
| Step | Reaction | Reactants | Reagents/Solvents | Product | Yield | Reference |
| 1 | Friedel-Crafts Acylation | 2-methyl-3-indane, 3-chloro-2-methylpropionyl chloride | Anhydrous aluminum trichloride, Dichloromethane | Intermediate 1 | 95.4% | [5] |
| 2 | Intramolecular Cyclization | Intermediate 1 | Concentrated sulfuric acid | Intermediate 2 | 83.4% | [5] |
| 3 | Reduction | Intermediate 2 | Sodium borohydride, Methanol | Intermediate 3 | 85.2% | [5] |
| 4 | Dehydration/Aromatization | Intermediate 3 | p-toluenesulfonic acid, Benzene | This compound | 63.3% | [5] |
Step 1: Friedel-Crafts Acylation
-
Under a nitrogen atmosphere, add anhydrous aluminum trichloride (110 mmol) to a 250 mL three-necked flask, followed by 130 mL of dichloromethane.
-
Cool the reaction mixture to -78 °C with constant stirring.
-
Slowly add a dichloromethane solution of 2-methyl-3-indane (100 mmol) and 3-chloro-2-methylpropionyl chloride (100 mmol) dropwise.
-
Allow the reaction to proceed for 24 hours at -78 °C.
-
Slowly pour the reaction mixture into dilute hydrochloric acid to quench the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.
-
Extract the aqueous layers with 100 mL of methylene chloride.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation. Dry the resulting solid under vacuum to yield a white solid (Intermediate 1).
Step 2: Intramolecular Cyclization
-
Slowly add the solid from Step 1 to approximately 100 mL of concentrated sulfuric acid.
-
Heat the mixture to 85 °C and reflux.
-
After the reaction is complete, slowly pour the reaction solution into about 500 mL of ice water.
-
Neutralize the solution by washing with saturated aqueous sodium carbonate solution.
-
Filter the resulting precipitate to obtain a red solid (Intermediate 2).
Step 3: Reduction
-
Dissolve the solid from Step 2 in 100 mL of methanol.
-
Slowly add sodium borohydride (160 mmol) and stir the reaction.
-
After the reaction is complete, evaporate the methanol.
-
Add 100 mL of water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with 200 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate for 2 hours.
-
Filter and remove the solvent by rotary evaporation. Dry the resulting solid under vacuum to yield a light yellow solid (Intermediate 3).
Step 4: Dehydration and Aromatization
-
Dissolve the solid from Step 3 in approximately 150 mL of benzene.
-
Add p-toluenesulfonic acid (1.3 mmol) and heat to 75 °C for reflux.
-
Upon completion of the reaction, wash with saturated aqueous sodium carbonate solution until near neutral.
-
Dry the organic phase with anhydrous magnesium sulfate for 2 hours.
-
Filter, dry, and dissolve the solid in dichloromethane.
-
Purify by column chromatography using petroleum ether as the eluent to obtain a pale yellow solid of this compound.
Visualizing Workflows and Pathways
To aid in the conceptualization of the synthesis and potential biological applications, the following diagrams illustrate the general experimental workflow and a relevant signaling pathway.
Caption: General workflow for the synthesis and application of this compound.
Caption: Simplified NLRP3 inflammasome pathway, a target for s-indacene derivatives.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. Its rigid, tricyclic core provides a solid foundation for the development of compounds with high specificity and potency. The provided synthetic protocol offers a clear pathway to obtaining this key starting material. The demonstrated potential for derivatization into NLRP3 inflammasome inhibitors opens exciting avenues for the discovery of new anti-inflammatory agents. Further exploration of derivatives of this compound is warranted to fully exploit its potential in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3,5-Tetrahydro-6-methyl-s-indacene | C13H14 | CID 10953964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 6-Methyl-1,2,3,5-tetrahydro-s-indacene via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methyl-1,2,3,5-tetrahydro-s-indacene is a hydrocarbon compound of interest in various fields of chemical research. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a crucial purification technique to isolate the desired compound with high purity. This document provides detailed protocols and application notes for the purification of this compound using column chromatography, based on established methodologies for the compound and its structural analogs.
Data Presentation
The efficiency of a column chromatography purification is determined by several parameters, including the choice of stationary and mobile phases, which directly impact the yield and purity of the final product. Below is a summary of typical conditions used for the purification of this compound and related compounds.
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Details | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | [1] |
| Mobile Phase (Eluent) | Petroleum Ether | [1] |
| Yield | 63.3% | [1] |
| Appearance | Pale yellow solid | [1] |
Table 2: Gradient Elution System for Related Indacene Derivatives
| Elution Stage | Solvent System (Hexanes:Ethyl Acetate) | Volume | Purpose | Reference |
| 1 | 100% Hexane | 500 mL | Elute non-polar impurities | [2] |
| 2 | 4:1 | 750 mL | Elute the target compound | [2] |
| 3 | 3:2 | 500 mL | Elute more polar impurities | [2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound using column chromatography.
Protocol 1: Isocratic Elution with Petroleum Ether
This protocol is based on a reported purification of this compound.[1]
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Petroleum ether (HPLC grade)
-
Crude this compound
-
Collection flasks or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in petroleum ether.
-
Gently pour the slurry into the column. Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add petroleum ether continuously to prevent the column from running dry.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add petroleum ether to the column.
-
Begin collecting fractions as the solvent starts to elute from the column.
-
Continuously monitor the separation using TLC to identify the fractions containing the desired product.
5. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
Protocol 2: Gradient Elution for Enhanced Separation
This protocol is adapted from methods used for structurally similar compounds and can be optimized for this compound.[2]
1. Materials and Equipment:
-
Same as Protocol 1, with the addition of hexanes and ethyl acetate (HPLC grade).
2. Column Packing and Sample Loading:
-
Follow the same procedure as in Protocol 1, using 100% hexanes as the initial solvent for column packing.
3. Gradient Elution and Fraction Collection:
-
Begin elution with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
-
Collect fractions throughout the elution process.
-
Monitor the fractions by TLC to track the separation of the desired compound from impurities.
4. Product Isolation:
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
Visualizations
Diagram 1: Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Derivatization of the 6-Methyl-1,2,3,5-tetrahydro-s-indacene Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential derivatization reactions for the 6-methyl-1,2,3,5-tetrahydro-s-indacene core. The protocols outlined are based on established electrophilic aromatic substitution methodologies, adapted for this specific scaffold. The information herein is intended to serve as a foundational guide for the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
Introduction
The this compound scaffold presents a unique tricyclic aromatic system. Its derivatization offers the potential to modulate its electronic, steric, and pharmacokinetic properties, making it an attractive starting point for the development of new chemical entities. The electron-rich nature of the aromatic ring makes it amenable to a variety of electrophilic substitution reactions. This document details protocols for several key derivatization reactions, including Friedel-Crafts acylation, nitration, halogenation, and formylation.
General Experimental Workflow
The following diagram illustrates a general workflow for the derivatization, workup, and purification of this compound derivatives.
Caption: General Experimental Workflow.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a common strategy for creating ketone intermediates. The reaction typically proceeds in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts Acylation of the Indacene Core.
Experimental Protocol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) and the desired acyl chloride (1.1 eq) in dry DCM (10 mL).
-
Add the solution of the indacene and acyl chloride dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative)
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 5.87 mmol | 1.0 g |
| Acetyl Chloride | 1.1 | 6.46 mmol | 0.46 mL |
| Aluminum Chloride | 1.2 | 7.04 mmol | 0.94 g |
| Dichloromethane | - | - | 30 mL |
| Product | |||
| Expected Yield | ~75-85% |
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can serve as a versatile handle for further functionalization, such as reduction to an amine.
Caption: Nitration of the Indacene Core.
Experimental Protocol
-
In a round-bottom flask, add this compound (1.0 eq) to glacial acetic acid (15 mL).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice with constant stirring.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford the pure nitro derivative.
Quantitative Data (Illustrative)
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 5.87 mmol | 1.0 g |
| Conc. Nitric Acid (70%) | 1.1 | 6.46 mmol | ~0.41 mL |
| Conc. Sulfuric Acid (98%) | 1.1 | 6.46 mmol | ~0.35 mL |
| Acetic Acid | - | - | 15 mL |
| Product | |||
| Expected Yield | ~80-90% |
Halogenation (Bromination)
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring. This is a common method for creating intermediates for cross-coupling reactions.
Caption: Bromination of the Indacene Core.
Experimental Protocol
-
Dissolve this compound (1.0 eq) in glacial acetic acid (25 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water (100 mL).
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with 5% sodium thiosulfate solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Quantitative Data (Illustrative)
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 5.87 mmol | 1.0 g |
| N-Bromosuccinimide (NBS) | 1.05 | 6.16 mmol | 1.1 g |
| Acetic Acid | - | - | 25 mL |
| Product | |||
| Expected Yield | ~85-95% |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.
Caption: Vilsmeier-Haack Formylation of the Indacene Core.
Experimental Protocol
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl3, 1.5 eq) dropwise with stirring, keeping the temperature below 10 °C.
-
Stir the resulting mixture (Vilsmeier reagent) at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF (5 mL) dropwise to the Vilsmeier reagent.
-
After the addition, allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data (Illustrative)
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 5.87 mmol | 1.0 g |
| Phosphorus Oxychloride (POCl3) | 1.5 | 8.81 mmol | 0.81 mL |
| Dimethylformamide (DMF) | 5.0 | 29.35 mmol | 2.28 mL (+ 5 mL solvent) |
| Product | |||
| Expected Yield | ~65-75% |
Disclaimer
The protocols and data presented in these application notes are illustrative and based on general chemical principles. Actual reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for the specific this compound substrate. All experiments should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Organometallic Derivatives from s-Indacene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The s-indacene ligand framework, a bicyclic aromatic system, has garnered significant interest in organometallic chemistry due to its ability to stabilize various metal centers and facilitate metal-metal interactions. The resulting organometallic derivatives exhibit diverse electronic and magnetic properties, making them promising candidates for applications in catalysis and materials science. This document provides detailed protocols for the synthesis of representative s-indacene organometallic complexes and summarizes their key characterization data. While direct applications in drug development are not yet widely established, the unique electronic properties of these compounds may offer avenues for future exploration in bioorganometallic chemistry.
I. Synthetic Strategies and Methodologies
The synthesis of organometallic derivatives from s-indacene typically involves a multi-step process, beginning with the synthesis of the s-indacene ligand itself, followed by deprotonation and reaction with a suitable metal precursor. The "salt elimination" strategy is a commonly employed method.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques and dry solvents to prevent the decomposition of air- and moisture-sensitive reagents and products.[1]
Diagram of General Synthetic Workflow
Caption: General workflow for the synthesis of organometallic s-indacene derivatives.
II. Experimental Protocols
Protocol 1: Synthesis of a Mononuclear Manganese s-Indacene Complex: (η⁵-Ic*H)Mn(CO)₃
This protocol is based on the reaction of a deprotonated octamethyl-s-indacene ligand with a manganese carbonyl precursor.
Materials:
-
1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene (Ic*H₂)
-
Potassium hydride (KH)
-
Mn(CO)₃(py)₂Br
-
Dry THF
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene (Ic*H₂) in dry THF.
-
Slowly add one equivalent of potassium hydride (KH) to the solution at room temperature to deprotonate the ligand, forming K⁺(Ic*H)⁻. Stir for 2 hours.
-
In a separate Schlenk flask, prepare a solution of Mn(CO)₃(py)₂Br in dry THF.
-
Transfer the solution of K⁺(Ic*H)⁻ to the solution of Mn(CO)₃(py)₂Br via cannula at room temperature.
-
Allow the reaction mixture to stir overnight.
-
Remove the solvent under vacuum.
-
The crude product is purified by column chromatography on silica gel to separate the exo and endo isomers.
Protocol 2: Synthesis of a Binuclear Iron s-Indacene Complex: Bis(2,4,6,8-tetramethyl-s-indacenyl) di-Iron
This protocol follows a salt elimination strategy for the synthesis of a bimetallic complex.[1]
Materials:
-
2,4,6,8-tetramethyl-1,5-dihydro-s-indacene (L1)
-
n-Butyl lithium (n-BuLi) in hexanes
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Dry tetrahydrofuran (THF)
-
Dry toluene
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 0.5 g of 2,4,6,8-tetramethyl-1,5-dihydro-s-indacene (L1) in 30 mL of dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add two mole equivalents of n-butyl lithium in hexanes dropwise to the solution.
-
After the complete addition, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation to the dianion.
-
In a separate flask, suspend two equivalents of anhydrous FeCl₂ in THF.
-
Transfer the dianion solution to the FeCl₂ suspension via cannula. A red solution should form.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the solvent under vacuum.
-
Extract the dark red product with toluene until the extracts are colorless.
-
Combine the toluene extracts and evaporate to dryness.
-
Dissolve the crude product in a minimum amount of THF and cool to -78 °C to precipitate the product.
-
Filter the red microcrystalline product, wash with cold THF, and dry under vacuum. The yield is approximately 67%.[1]
III. Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Selected s-Indacene Organometallic Complexes
| Complex | Ligand | Metal Precursor | Deprotonation Agent | Solvent | Yield (%) | Reference |
| (η⁶-IcH₂)Cr(CO)₃ | IcH₂ | Cr(CO)₃(NH₃)₃ | - | - | - | |
| {(η⁵-IcH)RhCp}⁺SbF₆⁻ | IcH₂ | {CpRh(acetone)₃}²⁺(SbF₆⁻)₂ | - | - | - | |
| (η⁵-IcH)Mn(CO)₃ | IcH₂ | Mn(CO)₃(py)₂Br | KH | THF | - | |
| Bis(2,4,6,8-tetramethyl-s-indacenyl) di-Iron | L1 | FeCl₂ | n-BuLi | THF | 67 | [1] |
| Bis(2,4,6,8-tetramethyl-s-indacenyl) mono-Iron, mono-Cobalt | L1 | CoCl₂ | n-BuLi (on mono-iron complex) | THF | 61 | [1] |
| Bis(2,6-diethyl-4,8-dimethyl-s-indacenyl) di-Cobalt | L2 | CoCl₂ | n-BuLi | THF | 67 | [1] |
IcH₂: 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene L1: 2,4,6,8-tetramethyl-1,5-dihydro-s-indacene L2: 2,6-diethyl-4,8-dimethyl-1,5-dihydro-s-indacene
Table 2: Selected Spectroscopic Data for s-Indacene Organometallic Complexes
| Complex | ¹H NMR (δ, ppm in C₆D₆) | IR (ν, cm⁻¹) | Key Feature | Reference |
| Bis(2,4,6,8-tetramethyl-s-indacenyl) di-Iron | 1.36 (s, 12H, -CH₃), 2.44 (s, 12H, benzylic CH₃), 4.92 (s, 4H, CH), 5.22 (s, 4H, CH) | - | Two isomers observed in the NMR spectrum. | [1] |
| Bis(2,4,6,8-tetramethyl-s-indacenyl) mono-Iron, mono-Cobalt | 0.29 (s, 6H, CH₃), 1.31 (s, 6H, -CH₃), 2.44 (s, 12H, benzylic CH₃), 4.92 (s, 4H, CH), 5.25 (s, 4H, CH) | 585 (M-C) | Broad NMR peaks due to residual paramagnetism. | [1] |
| Bis(2,6-diethyl-4,8-dimethyl-s-indacenyl) di-Cobalt | - | 560 (M-C) | - | [1] |
IV. Applications and Future Outlook
The primary applications of organometallic s-indacene derivatives investigated to date are in the field of materials science. The geometry of the s-indacene ligand facilitates significant metal-metal interactions, leading to interesting magnetic properties.[1] For instance, some bimetallic complexes of s-indacene exhibit ferrimagnetic behavior at low temperatures.[1] The strong electronic delocalization in these complexes has also been noted.[1]
While the audience for these notes includes drug development professionals, it is important to note that the current body of research on s-indacene organometallic complexes does not prominently feature applications in medicine or pharmacology. There is a lack of data on their biological activity, such as cytotoxicity or interaction with biological targets. However, the field of bioorganometallic chemistry is expanding, and organometallic compounds are being explored as therapeutic and diagnostic agents. The tunable electronic properties and defined structures of s-indacene metal complexes could make them interesting scaffolds for future design of bioorganometallic agents. Further research is required to explore the potential of these compounds in a biological context.
Diagram of Application Areas
Caption: Current and potential future application areas for s-indacene organometallic derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methyl-1,2,3,5-tetrahydro-s-indacene synthesis. The guidance is based on established principles of organic synthesis, particularly Friedel-Crafts reactions, which are central to the formation of the indacene core.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield of this compound
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis can be attributed to several factors, often related to the key intramolecular Friedel-Crafts cyclization step.
Potential Causes and Solutions:
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Purity of Starting Materials: Impurities in the precursor can inhibit the catalyst or lead to side reactions.
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Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. Confirm purity using NMR and melting point analysis.
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Suboptimal Reaction Conditions: The cyclization reaction is highly sensitive to temperature, reaction time, and catalyst choice.
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Solution: Systematically optimize the reaction conditions. See the table below for a comparison of common catalysts and their typical conditions.
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Incomplete Reaction: The reaction may not be proceeding to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or incrementally increasing the temperature.
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Product Degradation: The product might be unstable under the reaction or workup conditions.
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Solution: Employ milder workup procedures. For example, use a cold, dilute acid wash to neutralize the catalyst. If the product is sensitive to air, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
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Issue 2: Formation of Isomeric Byproducts
Question: I am observing the formation of multiple isomers in my final product mixture, making purification difficult. Why is this happening and what can I do to improve selectivity?
Answer: Isomer formation is a common issue in Friedel-Crafts alkylations due to carbocation rearrangements. The intramolecular cyclization to form the indacene skeleton can proceed through different pathways, leading to constitutional isomers.
Potential Causes and Solutions:
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Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form before cyclization occurs.
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Solution 1: Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote carbocation formation and subsequent rearrangements. Switching to a milder Lewis acid such as FeCl₃ or ZnCl₂ can sometimes suppress this.
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Solution 2: Friedel-Crafts Acylation followed by Reduction: A more reliable method to avoid rearrangements is to perform an intramolecular Friedel-Crafts acylation to form a ketone intermediate. The acylium ion is not prone to rearrangement. The resulting ketone can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction. This two-step process often provides better regioselectivity and higher yields of the desired isomer.
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Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?
Answer: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and polymeric materials.
Recommended Purification Protocol:
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Aqueous Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it over ice and a dilute solution of HCl to decompose the catalyst-product complex.
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Extraction: Extract the organic product into a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.
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Stationary Phase: Silica gel is a good starting point.
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Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity eluent and gradually increase the polarity.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes, or a mixture) can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for this compound?
A1: A common strategy for synthesizing similar polycyclic aromatic hydrocarbons involves a two-step process:
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Intermolecular Friedel-Crafts Reaction: An initial Friedel-Crafts reaction (alkylation or acylation) to couple two aromatic precursors.
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Intramolecular Friedel-Crafts Cyclization: A subsequent acid-catalyzed intramolecular cyclization to form the final tricyclic indacene ring system.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Strong Lewis Acid | 0°C to RT, in a non-polar solvent like CH₂Cl₂ or CS₂ | Highly reactive, can drive difficult cyclizations. | Prone to causing carbocation rearrangements and side reactions. |
| FeCl₃ | Milder Lewis Acid | RT to 60°C, in CH₂Cl₂ | Less likely to cause rearrangements than AlCl₃.[1] | May be less effective for less reactive substrates. |
| TFA | Brønsted Acid | RT to reflux | Can be effective for activating alkenes for cyclization.[1] | May not be strong enough for all substrates. |
| H₃PO₄ / PPA | Brønsted Acid | High temperatures (100-200°C) | Often used for intramolecular cyclizations to form 6-membered rings. | Requires high temperatures, which can lead to degradation. |
Experimental Protocols
Protocol: Intramolecular Friedel-Crafts Cyclization via Acylation
This protocol describes a general method for the key cyclization step, which is often the most critical for achieving a good yield.
1. Reaction Setup:
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the acyl chloride precursor (1.0 eq) and anhydrous dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
2. Addition of Catalyst:
- Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Reaction Monitoring:
- Monitor the progress of the reaction by TLC, using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a different Rf value than the starting material.
4. Workup:
- Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
5. Purification of Intermediate:
- Purify the crude ketone by column chromatography on silica gel.
6. Reduction of the Ketone (Wolff-Kishner Reduction):
- To a round-bottom flask, add the purified ketone, diethylene glycol, and hydrazine hydrate (4.0 eq).
- Add potassium hydroxide (KOH) (4.0 eq) and heat the mixture to 180-200°C for 4 hours.
- Cool the reaction mixture, add water, and extract the product with ether.
- Wash the organic layer with dilute HCl and then brine.
- Dry the organic layer and concentrate to yield the final product, this compound.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Identifying and minimizing side reactions in s-indacene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of s-indacene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in s-indacene synthesis?
A1: The synthesis of s-indacene derivatives is often challenging due to the high reactivity and inherent instability of the s-indacene core. Key challenges include the propensity for dimerization and polymerization, sensitivity to oxidation, and difficulties in purification. The antiaromatic nature of the 12 π-electron system contributes to its reactivity.
Q2: Why is my reaction yield of the final s-indacene product consistently low?
A2: Low yields can stem from several factors. Incomplete cyclization during the formation of the indacene core is a common issue. Furthermore, the desired product may be lost to side reactions such as dimerization or oxidation, especially during workup and purification. Careful control of reaction conditions, including temperature and exclusion of air and moisture, is crucial.
Q3: I am observing an insoluble material crashing out of my reaction mixture. What could it be?
A3: The formation of an insoluble precipitate is often indicative of polymerization or the formation of insoluble dimeric side products. This is particularly prevalent with less sterically hindered s-indacene derivatives.
Q4: My purified product seems to decompose over time, even when stored. How can I improve its stability?
A4: The instability of s-indacene derivatives is a known issue. To enhance stability, it is critical to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. The presence of bulky substituents on the s-indacene core can also significantly improve the kinetic stability of the molecule.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions encountered during s-indacene synthesis and provides strategies for their minimization.
| Observed Issue | Potential Side Reaction | Probable Cause | Suggested Remediation |
| Mass spectrometry shows a peak at double the expected molecular weight. | Dimerization | High concentration of the reactive s-indacene intermediate; elevated reaction temperatures; prolonged reaction times. | - Work at higher dilutions. - Maintain low reaction temperatures. - Minimize reaction time. - Introduce bulky protecting groups to sterically hinder dimerization. |
| The product color fades or changes upon exposure to air, and new polar spots appear on TLC. | Oxidation | Exposure of the electron-rich s-indacene core to atmospheric oxygen. | - Conduct all reaction and purification steps under a strict inert atmosphere (e.g., using a glovebox or Schlenk line). - Use degassed solvents. - Consider the use of antioxidants if compatible with the reaction chemistry. |
| Incomplete conversion of the precursor to the s-indacene core. | Incomplete Intramolecular Cyclization (e.g., Friedel-Crafts) | Insufficiently strong Lewis acid catalyst; deactivating groups on the aromatic ring; steric hindrance preventing cyclization. | - Screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and their stoichiometry. - Use higher reaction temperatures or longer reaction times cautiously, monitoring for side product formation. - Ensure the substrate design minimizes steric hindrance around the cyclization sites. |
| Formation of multiple isomers. | Lack of Regiocontrol in Cyclization | Multiple possible sites for intramolecular cyclization with similar activation energies. | - Modify the substrate to favor one cyclization pathway, for example, by introducing blocking groups. - Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. |
Data Presentation: Synthesis of s-Indacene-1,5-dione Derivatives
The following table summarizes the yields for the synthesis of various 4,8-diaryl-2,3,6,7-tetrahydro-s-indacene-1,5-diones, as a representative example of s-indacene core synthesis.[1]
| Product | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 2a | Phenyl | 57 | 260–263 |
| 2b | o-Tolyl | 31 | 306–308 |
| 2h | 3-Iodophenyl | 35 | 322–323 |
Experimental Protocols
General Protocol for the Synthesis of Hexaaryl-s-indacene Derivatives
This protocol is adapted from a modular synthetic method.
Step 1: Synthesis of the Diol Precursor
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To a solution of the starting diketone in anhydrous and degassed solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of the appropriate organolithium or Grignard reagent dropwise at a low temperature (e.g., -78 °C).
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
Step 2: Reductive Aromatization to the s-Indacene Core
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Dissolve the crude diol in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
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Add a reducing agent, such as SnCl₂ or other appropriate reagents, to the solution.
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Stir the reaction at room temperature or with gentle heating until the formation of the colored s-indacene product is observed.
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Purify the product quickly, often via column chromatography on silica gel under an inert atmosphere, to minimize decomposition.
Mandatory Visualizations
Logical Workflow for Troubleshooting s-Indacene Synthesis
Caption: A troubleshooting workflow for identifying and addressing common issues in s-indacene synthesis.
Dimerization Side Reaction Pathway
Caption: A diagram illustrating the competition between the desired reaction and the dimerization side reaction.
Potential Oxidation Pathway of s-Indacene
Caption: A simplified pathway showing the potential oxidation of the s-indacene core via an endoperoxide intermediate.
References
Optimizing reaction conditions for the cyclization of s-indacene precursors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the cyclization of s-indacene precursors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization of s-indacene precursors, a critical step often accomplished via intramolecular Friedel-Crafts-type reactions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) are highly sensitive to moisture.[1][2] Any moisture in the glassware, solvent, or starting materials will deactivate the catalyst. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents and ensure starting materials are dry. |
| Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic precursor can render it too deactivated for electrophilic aromatic substitution.[1] | If possible, consider using a precursor with less deactivating or even electron-donating groups. Alternatively, a stronger Lewis acid or higher reaction temperatures may be required, though this can lead to side reactions.[2] | |
| Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] For intramolecular acylations leading to s-indacene diones, a stoichiometric amount of the Lewis acid is often necessary. | Increase the molar ratio of the Lewis acid to the s-indacene precursor. A 1.1 to 2.0 molar equivalent excess of the catalyst is a good starting point for optimization. | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the cyclization to proceed at an appreciable rate. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. | |
| Formation of Multiple Products/Byproducts | Intermolecular Reactions: If the concentration of the precursor is too high, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymeric materials. | Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the precursor solution to a larger volume of the solvent containing the catalyst. |
| Rearrangement of Intermediates: Carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangement to form more stable carbocations, leading to undesired isomers. | This is less of a concern in Friedel-Crafts acylations as the acylium ion is resonance-stabilized and less likely to rearrange.[3] If using an alkylation strategy, consider using a milder Lewis acid or lower temperatures to minimize rearrangements. | |
| Charring or Decomposition: Use of overly harsh conditions (e.g., very strong Lewis acids, high temperatures) can lead to the decomposition of starting materials and products, resulting in a dark, tarry reaction mixture. | Use a milder Lewis acid catalyst or screen a variety of catalysts to find one that promotes cyclization under less forcing conditions.[4] Ensure the reaction temperature is not excessively high. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress over a longer period using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| Poor Solubility: The s-indacene precursor or the product may have limited solubility in the chosen solvent, hindering the reaction. | Screen different anhydrous solvents to find one that provides good solubility for all components of the reaction mixture. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and carbon disulfide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of precursors for s-indacene synthesis via cyclization?
A1: Typically, precursors for s-indacene synthesis via intramolecular Friedel-Crafts cyclization are molecules containing two aromatic rings connected by a linker that can form the central five-membered rings. Examples include 1,4-diaryl-1,4-diones or related diacids/diacyl chlorides which undergo double cyclization.
Q2: Which Lewis acid is the most effective for the cyclization of s-indacene precursors?
A2: The choice of Lewis acid is highly dependent on the specific precursor and its electronic properties.[2] Common Lewis acids include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂).[5] It is often necessary to screen several Lewis acids to identify the most effective one for a particular substrate.
Q3: Can Brønsted acids be used for the cyclization?
A3: Yes, strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) can also promote intramolecular Friedel-Crafts reactions. These are often used at elevated temperatures.
Q4: How can I monitor the progress of the cyclization reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spot of the starting material with the newly formed product spot(s), one can determine the extent of the reaction.
Q5: What is a typical workup procedure for a Friedel-Crafts cyclization?
A5: A typical workup involves quenching the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the Lewis acid-product complex.[1] The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Optimization of Lewis Acid Catalyst for a Model Intramolecular Friedel-Crafts Cyclization
| Entry | Lewis Acid (molar equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 4 | 65 |
| 2 | AlCl₃ (2.2) | Dichloromethane | 0 to rt | 4 | 85 |
| 3 | TiCl₄ (1.1) | Dichloromethane | 0 to rt | 6 | 50 |
| 4 | TiCl₄ (2.2) | Dichloromethane | 0 to rt | 6 | 72 |
| 5 | BF₃·OEt₂ (2.2) | Dichloromethane | rt | 12 | 45 |
| 6 | FeCl₃ (2.2) | Dichloromethane | rt | 8 | 58 |
| 7 | SnCl₄ (2.2) | Dichloromethane | rt | 8 | 63 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific s-indacene precursor and reaction conditions.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization of a 1,4-Diaryl-1,4-dione Precursor
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Preparation: Under an inert atmosphere (nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Solvent Addition: Add anhydrous dichloromethane via a syringe. Cool the suspension to 0 °C in an ice bath.
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Precursor Addition: Dissolve the 1,4-diaryl-1,4-dione precursor (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the precursor solution dropwise to the stirred Lewis acid suspension over a period of 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating (e.g., reflux) may be required.
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Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure s-indacene dione.
Mandatory Visualization
Caption: Experimental workflow for the cyclization of s-indacene precursors.
Caption: Troubleshooting logic for low yield in s-indacene cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
Techniques for removing impurities from crude 6-Methyl-1,2,3,5-tetrahydro-s-indacene.
Technical Support Center: Purification of 6-Methyl-1,2,3,5-tetrahydro-s-indacene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Friedel-Crafts reactions?
A1: Crude this compound can contain a variety of impurities stemming from its synthesis. These typically include:
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Unreacted Starting Materials: Such as 2-methyl-3-indane and 3-chloro-2-methylpropionyl chloride.
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Reaction Intermediates: Incomplete cyclization can leave intermediate ketones or other related species.
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Isomeric Byproducts: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to the formation of structural isomers.[1][2]
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Poly-alkylated Species: The product, being an activated aromatic ring, can sometimes undergo further alkylation, leading to di- or tri-methylated indacene derivatives.[1]
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Residual Catalysts and Acids: Traces of Lewis acids (e.g., aluminum trichloride) and protic acids (e.g., p-toluenesulfonic acid, sulfuric acid) used in the synthesis may remain.[3]
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Trapped Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, benzene, petroleum ether) can be present in the crude solid.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used techniques for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: A synthesis protocol specifically mentions purification by column chromatography using petroleum ether as the eluent, which yielded a pale yellow solid.[3] This method is excellent for separating non-polar hydrocarbon isomers from other impurities.[4][5][6]
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Recrystallization: This is a powerful technique for purifying solid organic compounds.[7][8] Given the aromatic hydrocarbon nature of the target compound, non-polar solvents are a good starting point.[7][9]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] For a relatively non-polar aromatic hydrocarbon like this, you should start by screening non-polar solvents. A mixed-solvent system may also be effective.[7]
Q4: My TLC plate shows multiple spots after purification. What do they represent?
A4: If multiple spots are visible on a TLC plate after purification, it indicates the presence of impurities. Given the nature of the synthesis, these spots could correspond to the common impurities listed in Q1, particularly starting materials or isomeric byproducts. The relative positions of the spots can give a clue to their identity; more polar compounds will have lower Rf values on a normal-phase TLC plate.
Q5: The purified compound is still colored (e.g., pale yellow). Is this normal?
A5: A literature synthesis of this compound reports the final product as a "pale yellow solid," suggesting that a slight coloration can be expected even in the pure form.[3] However, a dark or intense color may indicate the presence of persistent, likely polar or polymeric, impurities. If a completely colorless product is required, treatment with activated carbon during recrystallization or meticulous chromatography may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve and then crystallize.[7] | Re-heat the solution to re-dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) or more of the current solvent until the solution becomes slightly cloudy, then cool slowly. |
| High concentration of impurities is depressing the melting point. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. | |
| No Crystals Form | The solution is not sufficiently saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated, but crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[7] | |
| Very Low Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Minimize the amount of hot solvent used to just dissolve the crude product. After filtration, cool the mother liquor in an ice bath to maximize crystal precipitation. |
| The crystals were filtered while the solution was still warm. | Ensure the solution has cooled completely (room temperature followed by an ice bath) before collecting the crystals by suction filtration. | |
| The chosen solvent is too "good," even at low temperatures. | Re-evaluate the solvent system. Perform small-scale solubility tests to find a more suitable solvent or solvent pair.[7] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent system is not optimized; its polarity is either too high or too low. | Use TLC to test various solvent systems. For non-polar hydrocarbons, start with a very non-polar eluent (e.g., hexane or petroleum ether) and gradually increase polarity by adding small amounts of a slightly more polar solvent (e.g., toluene or dichloromethane).[5] |
| The column was packed improperly, leading to channeling. | Ensure the adsorbent is packed uniformly without any air bubbles or cracks. Use the "slurry method" for packing for best results. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Compound Won't Elute | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent system. If starting with 100% hexane, try a 99:1 hexane:ethyl acetate mixture and slowly increase the proportion of the more polar solvent. |
| Streaking/Tailing of Bands | The compound is interacting too strongly with the stationary phase (e.g., residual acidic impurities binding to silica gel). | Add a very small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on a reported synthesis and general principles of chromatography for aromatic hydrocarbons.[3][5][6]
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using petroleum ether or hexane as the eluent.
-
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether).
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane or the eluent itself.
-
Carefully apply the concentrated sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Protocol 2: Recrystallization Purification
This protocol is based on general recrystallization principles for non-polar organic solids.[7][8][9]
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different potential solvent (see table below) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Gently heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which a large amount of solid crystallizes out.
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves completely. Use a minimal amount of hot solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Hexane, Heptane, Petroleum Ether | Good starting point for non-polar aromatic hydrocarbons.[7][9] |
| Aromatic | Toluene | Often effective for aromatic compounds due to "like dissolves like" principle.[7][9] |
| Chlorinated | Dichloromethane | May be too good of a solvent on its own but useful as part of a mixed-solvent system. |
| Polar Aprotic | Acetone, Ethyl Acetate | Less likely to be effective alone but could be the "poor" solvent in a mixed system with a non-polar solvent. |
| Alcohols | Methanol, Ethanol | Generally too polar, but can be used as the "poor" solvent in a mixed system (e.g., Toluene/Methanol).[10] |
Visualizations
Caption: General purification workflow for crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | 202667-45-6 [chemicalbook.com]
- 4. welch-us.com [welch-us.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. US6664433B1 - Process for the purification of aromatic hydrocarbons and process for the preparation of high-purity aromatic hydrocarbons - Google Patents [patents.google.com]
Technical Support Center: Greener Approaches to Friedel-Crafts Reactions in Indane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative solvents and catalysts for the Friedel-Crafts synthesis of indane and its derivatives. Our aim is to facilitate the adoption of greener and more sustainable chemical practices.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of traditional Friedel-Crafts reactions for indane synthesis that necessitate alternatives?
A1: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic solvents (VOCs) such as nitrobenzene or chlorinated hydrocarbons.[1][2][3] The major drawbacks include:
-
Catalyst waste: Large quantities of the catalyst are required because it forms a complex with the ketone product, leading to significant inorganic waste after aqueous workup.[4][5]
-
Environmental hazards: The solvents used are often toxic, hazardous, and contribute to environmental pollution.[6][7]
-
Harsh reaction conditions: These reactions can be moisture-sensitive and may require stringent anhydrous conditions.[4][8]
-
Corrosion and handling issues: Many conventional Lewis acids are corrosive and difficult to handle.[6]
Q2: What are the most promising alternative solvents for Friedel-Crafts reactions in indane synthesis?
A2: Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of alternative solvent research for Friedel-Crafts reactions.[6][9][10][11]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts.[7][11][12] They offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling.[7][13] Imidazolium-based ionic liquids are commonly studied.[4][13]
-
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point lower than the individual components.[10][14][15] A common example is a mixture of choline chloride and zinc chloride.[6][10][16] DESs are often biodegradable, inexpensive, and easy to prepare.[10][16]
Q3: Can you suggest some "green" catalysts for indane synthesis via Friedel-Crafts reactions?
A3: Yes, several categories of greener catalysts are being explored:
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites, clays, sulfated zirconia, and metal oxides offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced waste.[2][3][17][18][19]
-
Metal Triflates: Catalytic amounts of metal triflates (e.g., Cu(OTf)₂) have shown high efficiency, especially when used in ionic liquids.[5][17]
-
Brønsted Acids: Protic acids such as sulfuric acid supported on silica or various sulfonic acids are also used as alternatives to Lewis acids.[20]
-
Organocatalysts: Bidentate halogen-bond donors and N-heterocyclic iod(az)olium salts have been reported as effective organocatalysts for Friedel-Crafts type reactions.[20][21]
Q4: How does the choice of solvent affect the regioselectivity of Friedel-Crafts acylation?
A4: The polarity of the solvent can significantly influence the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents tend to favor the formation of the kinetic product, while polar solvents can lead to the thermodynamic product.[22] This is due to differences in the solubility and stability of the intermediate complexes formed during the reaction.[22] While specific studies on indane are less common in the provided results, this general principle is important to consider when optimizing your reaction conditions with alternative solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Moisture contamination deactivating the Lewis acid catalyst.[8] For ionic liquids or DESs, the composition might be incorrect. | Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity catalysts.[8] For ILs/DESs, verify the preparation method and purity. |
| Deactivated Aromatic Substrate: The indane precursor has strong electron-withdrawing groups. | Consider using a more powerful catalytic system or explore alternative synthetic routes. | |
| Insufficient Catalyst: In acylation, the ketone product can complex with and deactivate the catalyst.[4][8] | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the acylating agent.[8] For recyclable catalysts, ensure sufficient loading. | |
| Formation of Multiple Products (Polysubstitution) | Highly Reactive Substrate: The indane ring is highly activated, leading to multiple acylations.[4] | Use a milder catalyst or less reactive acylating agent. Adjusting the stoichiometry of the reactants can also help. The use of bulky catalysts can sometimes improve selectivity. |
| Carbocation Rearrangement (in Alkylation): The alkylating agent forms a carbocation that rearranges to a more stable form before attacking the indane ring.[23][24] | Use an acylating agent followed by reduction to avoid rearrangement, or choose an alkylating agent that forms a stable carbocation. | |
| Dark, Tarry Material in the Reaction Mixture | High Reaction Temperature: Can lead to decomposition of starting materials or products.[8] | Optimize the reaction temperature; run the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials: Impurities can polymerize under the reaction conditions.[8] | Purify all starting materials before use. | |
| Difficulty Separating Product from Ionic Liquid/Deep Eutectic Solvent | High Solubility of the Product: The synthesized indane derivative is highly soluble in the IL or DES.[9] | Perform extraction with a suitable organic solvent (e.g., diethyl ether, hexane).[12] In some cases, the product may precipitate upon addition of water. |
| Catalyst Leaching (for Heterogeneous Catalysts) | Instability of the Solid Support: The solid catalyst may not be stable under the reaction conditions. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalyst | Solvent | Acylating Agent | Substrate | Temp (°C) | Time | Yield (%) | Reference |
| AlCl₃ | CH₂Cl₂ | Acetyl Chloride | Anisole | 0 | 0.5 h | >95 | General Protocol[8] |
| [CholineCl][ZnCl₂]₃ | [CholineCl][ZnCl₂]₃ | Acetic Anhydride | Anisole | 100 (MW) | 5 min | 98 | Tran et al.[6] |
| Cu(OTf)₂ | [bmim][BF₄] | Benzoyl Chloride | Anisole | 100 | 1 h | >99 | Ross and Xiao[5] |
| Iron(III) Chloride | Propylene Carbonate | Acyl Chlorides | Activated Arenes | RT - 80 | 1 - 24 h | Good to Excellent | Not specified |
| Sulfated Zirconia | - | 4-Chlorobenzoyl Chloride | Benzene | 140 | 6 h | 30 | Reddy and Narender[2] |
Note: Data for specific indane synthesis was limited in the search results. The table provides examples for similar activated aromatic compounds to illustrate the performance of alternative systems.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using a Deep Eutectic Solvent (DES)
This protocol is adapted from the work of Tran et al. using a choline chloride-zinc chloride DES as both catalyst and solvent.[6][16]
Materials:
-
Choline chloride (dried under vacuum)
-
Anhydrous zinc chloride
-
Aromatic substrate (e.g., indane)
-
Acid anhydride (e.g., acetic anhydride)
-
Microwave reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the DES: In a round-bottom flask, mix choline chloride and anhydrous zinc chloride in a 1:3 molar ratio. Heat the mixture at 100°C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: To the prepared DES, add the aromatic substrate (1 mmol) and the acid anhydride (1.2 mmol).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at 100°C for the specified time (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
-
Catalyst/Solvent Recycling: The aqueous layer containing the DES can be concentrated under vacuum to remove water and reused for subsequent reactions.[16]
Protocol 2: Friedel-Crafts Acylation using a Metal Triflate in an Ionic Liquid
This protocol is based on the methodology described by Ross and Xiao.[5]
Materials:
-
Aromatic substrate (e.g., indane)
-
Acyl chloride (e.g., benzoyl chloride)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the ionic liquid [bmim][BF₄] (2 mL). Add the aromatic substrate (1 mmol), the acyl chloride (1.1 mmol), and Cu(OTf)₂ (5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) for the required time (e.g., 1 hour). Monitor the reaction by TLC or GC.
-
Product Extraction: After cooling to room temperature, extract the product from the ionic liquid phase with diethyl ether (5 x 10 mL). The ionic liquid/catalyst phase will remain.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography if necessary.
-
Catalyst/Solvent Recycling: The ionic liquid phase containing the catalyst can be washed with fresh diethyl ether, dried under vacuum, and reused for subsequent reactions.
Visualizations
Caption: Experimental workflow for a green Friedel-Crafts acylation of indane.
Caption: Troubleshooting logic for low-yield Friedel-Crafts reactions.
References
- 1. Sciencemadness Discussion Board - Alternative friedel craft solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ijbsac.org [ijbsac.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijrra.net [ijrra.net]
- 13. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deep eutectic solvent catalyzed Friedel–Crafts alkylation of electron-rich arenes with aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. routledge.com [routledge.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting common issues in the scale-up of s-indacene production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of s-indacene production. The following information addresses common challenges encountered during the synthesis, purification, and handling of s-indacene derivatives on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of s-indacene derivatives?
The scale-up of s-indacene synthesis presents several key challenges primarily stemming from the inherent electronic properties of the s-indacene core. As an antiaromatic hydrocarbon with 12 π-electrons, s-indacene and its derivatives are often highly reactive and possess limited stability.[1][2] Key challenges include:
-
Instability of Intermediates and Final Product: The antiaromatic nature of the s-indacene core contributes to its high reactivity and potential for decomposition, especially under harsh reaction conditions or prolonged exposure to air and light.[3]
-
Side Reactions and Impurity Formation: The synthesis often involves multi-step reactions, such as Friedel-Crafts acylations, which can lead to byproducts like polysubstituted compounds and regioisomers that are difficult to separate.
-
Purification Difficulties: The purification of the final product and intermediates can be complex due to the presence of closely related impurities and the potential for on-column degradation.
-
Safety Concerns: The use of hazardous reagents, such as strong Lewis acids (e.g., AlCl₃) and flammable solvents, requires careful handling and robust process safety measures, especially at an industrial scale.
Q2: How can the stability of s-indacene derivatives be improved during production and storage?
Improving the stability of s-indacene derivatives is crucial for successful scale-up. Several strategies can be employed:
-
Introduction of Sterically Bulky Substituents: The attachment of large, sterically demanding groups to the s-indacene core can shield the reactive π-system from external reagents, thereby enhancing kinetic stability.
-
Inert Atmosphere: Conducting reactions and handling intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation and degradation.
-
Light Protection: s-Indacene derivatives can be light-sensitive. Using amber glassware or light-protected reactors can prevent photochemical decomposition.
-
Controlled Temperature: Maintaining optimal reaction and storage temperatures is critical. Excursions to higher temperatures can accelerate decomposition.
-
Prompt Processing: Minimizing the time between synthesis, purification, and subsequent use can reduce the opportunity for degradation.
Q3: What are the most common side reactions during the synthesis of s-indacene precursors, particularly via Friedel-Crafts acylation, and how can they be mitigated?
Friedel-Crafts acylation is a common method for synthesizing precursors to s-indacene. However, several side reactions can occur:
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur under forcing conditions. The acyl group introduced is deactivating, which generally prevents further acylation.
-
Formation of Regioisomers: When using substituted aromatic starting materials, different isomers can be formed. The regioselectivity is influenced by the directing effects of the substituents and steric hindrance.
-
Decomposition of Reactants or Products: High reaction temperatures can lead to the decomposition of sensitive substrates or the desired product.
Mitigation Strategies:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. Handle the Lewis acid under an inert atmosphere. |
| Insufficient catalyst loading. | Use a stoichiometric amount of the Lewis acid, as the product can form a complex with it. | |
| Formation of Impurities | Reaction temperature is too high. | Maintain a controlled, lower reaction temperature. Add reagents dropwise to manage exothermic reactions. |
| Incorrect stoichiometry. | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to minimize side reactions. | |
| Incomplete Reaction | Poor mixing in a larger reactor. | Ensure efficient agitation to maintain a homogeneous reaction mixture. |
| Short reaction time. | Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time. |
Troubleshooting Guides
Problem 1: Low Yield of the Desired s-Indacene Derivative
Symptoms:
-
Significantly lower than expected amount of isolated product after purification.
-
Complex mixture of products observed by analytical methods (e.g., HPLC, NMR).
Possible Causes & Solutions:
Caption: Troubleshooting logic for low product yield.
Problem 2: Product Purity Issues - Presence of Side Products
Symptoms:
-
Co-eluting peaks in HPLC analysis.
-
Unidentified signals in NMR spectra of the final product.
Possible Causes & Solutions:
References
- 1. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiaromaticity in molecular assemblies and materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05318D [pubs.rsc.org]
Assessing the stability and degradation pathways of 6-Methyl-1,2,3,5-tetrahydro-s-indacene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-1,2,3,5-tetrahydro-s-indacene. The information is designed to assist in assessing the stability of the compound and understanding its potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to assess the stability of this compound?
A1: To comprehensively evaluate the intrinsic stability of this compound, forced degradation studies are recommended under a variety of stress conditions. These studies intentionally degrade the molecule to identify potential degradation products and pathways.[1][2] The typical stress conditions include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to a basic solution like sodium hydroxide (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Use of an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal Degradation: Subjecting the solid or solution form of the compound to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the compound to controlled UV and visible light sources.
Q2: My analysis shows multiple degradation peaks after stress testing. How do I identify these degradants?
A2: The identification and characterization of degradation products are crucial for understanding the degradation pathways. A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for obtaining the molecular weights of the degradation products, which provides initial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, preparative HPLC can be used to isolate individual degradants, which are then analyzed by NMR (¹H, ¹³C, and 2D NMR).
Q3: I am not observing any degradation under the recommended stress conditions. What should I do?
A3: If this compound appears to be highly stable under initial stress conditions, it may be necessary to employ more strenuous conditions.[4] Consider the following adjustments:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal and hydrolytic studies.
-
If no degradation is observed, it is important to document that the molecule is stable under the tested conditions, as this is also a valuable finding for its stability profile.
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC.
-
Possible Cause: The current HPLC method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the organic solvent-to-aqueous buffer ratio, or try a different organic solvent (e.g., acetonitrile vs. methanol).
-
Change pH: Alter the pH of the aqueous portion of the mobile phase to affect the ionization and retention of acidic or basic degradants.
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the resolution of peaks with different polarities.
-
Different Column: Consider a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to achieve alternative selectivity.
-
Issue 2: Inconsistent results in photostability studies.
-
Possible Cause: Lack of controlled light exposure or inadequate sample preparation.
-
Troubleshooting Steps:
-
Controlled Environment: Use a validated photostability chamber that provides controlled and measurable light exposure (both UV and visible).
-
Sample Solution: Ensure the compound is fully dissolved and that the solvent used is photochemically inert.
-
Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, and subjected to the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradants Detected |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | DP-A1, DP-A2 |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 22.5% | DP-B1 |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | 8.7% | DP-O1, DP-O2 |
| Thermal (Solid) | Dry Heat | 72 hours | 80°C | 5.1% | DP-T1 |
| Photolytic (Solution) | ICH Option 2 | - | 25°C | 11.8% | DP-P1 |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and 0.1 N hydrochloric acid.
-
Stress Condition: Place the sample vial in a water bath maintained at 60°C for 24 hours.
-
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Deprotonation of Dihydro-s-indacene Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotonation of dihydro-s-indacene systems.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotonation of dihydro-s-indacene systems challenging?
A1: The deprotonation of dihydro-s-indacene systems presents several challenges. The methylene protons are relatively non-acidic, requiring strong bases for removal. Furthermore, the resulting s-indacene anions are often highly reactive and sensitive to air and moisture, necessitating strict anaerobic and anhydrous experimental conditions.[1][2][3] The stability of the final dianion can also be an issue, with some substituted dihydro-s-indacenes proving difficult to doubly deprotonate.[1]
Q2: What are the approximate pKa values for the methylene protons of dihydro-s-indacene?
Q3: Which bases are suitable for the deprotonation of dihydro-s-indacene?
A3: Strong bases are required for the deprotonation of dihydro-s-indacene systems. The choice of base will depend on whether mono- or di-deprotonation is desired, although the formation of the dianion can be challenging.[1] Organolithium reagents and potassium hydride have been successfully used.
Q4: How can I monitor the progress of the deprotonation reaction?
A4: The progress of the deprotonation can be monitored by a distinct color change. The formation of the s-indacene anion results in a colored solution. Additionally, NMR spectroscopy can be used to confirm the formation of the desired anion by observing the disappearance of the methylene proton signal and shifts in the aromatic proton signals.[4][5] UV-Vis spectroscopy is another useful tool, as the extended conjugation in the s-indacene anion leads to characteristic absorption bands.[6][7]
Q5: What are the common side reactions to be aware of?
A5: The primary side reactions involve the reaction of the highly basic reagents and the anionic s-indacene species with adventitious water or oxygen. This can lead to the reprotonation of the desired anion and the formation of oxidized byproducts. With organolithium reagents, side reactions with ethereal solvents can also occur.[8][9]
Troubleshooting Guides
Problem 1: Incomplete or No Deprotonation
| Possible Cause | Suggested Solution |
| Insufficiently Strong Base | The pKa of the dihydro-s-indacene may be higher than anticipated. Consider using a stronger base or a base/additive combination (e.g., n-BuLi/TMEDA). |
| Poor Reagent Quality | The base (e.g., organolithium reagent) may have degraded. Titrate the base prior to use to determine its exact concentration. Ensure potassium hydride is fresh and has been properly stored. |
| Low Reaction Temperature | While initial deprotonations are often carried out at low temperatures to control reactivity, the reaction may be kinetically slow. Allow the reaction to warm slowly to room temperature and stir for an extended period. |
| Inadequate Solvent | The choice of solvent can influence the reactivity of the base. For organolithium reagents, ethereal solvents like THF or diethyl ether are common. For potassium hydride, THF is also a suitable choice. |
Problem 2: Difficulty in Achieving Double Deprotonation
| Possible Cause | Suggested Solution |
| Instability of the Dianion | For some substituted dihydro-s-indacenes, the formation of the dianion may be thermodynamically unfavorable. It has been reported that even with strong bases, only the monoanion of 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene could be formed.[1] |
| Insufficient Base Stoichiometry | Ensure at least two equivalents of a strong base are used. |
| Reaction Conditions | Experiment with different solvents and reaction temperatures to see if the equilibrium can be shifted towards the dianion. |
Problem 3: Product Decomposition upon Workup
| Possible Cause | Suggested Solution | | Exposure to Air or Moisture | The s-indacene anions are extremely sensitive to air and moisture.[2][3] All workup procedures must be carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10][11][12] Use rigorously dried and deoxygenated solvents and reagents. | | Protic Solvents | Quenching the reaction or performing extractions with protic solvents will lead to immediate protonation of the anion. If the neutral dihydro-s-indacene is the desired product, this is the intended outcome. If the anion is to be used in a subsequent reaction, it must be handled in an aprotic, anhydrous environment. |
Quantitative Data
Table 1: Bases Used in the Deprotonation of Dihydro-s-indacene Systems
| Dihydro-s-indacene Derivative | Base | Solvent | Temperature | Outcome | Reference |
| 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene | Potassium Metal | THF | Room Temp. | Monoanion | [1] |
| 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene | Potassium Hydride | THF | Room Temp. | Monoanion | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Monoanion of 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene[1]
Materials:
-
1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene
-
Potassium Hydride (KH)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under a nitrogen atmosphere, add 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the starting material.
-
To the stirred solution, add a slight excess of potassium hydride.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by the formation of a colored solution.
-
The resulting solution of the potassium s-indacenyl monoanion can be used for subsequent reactions.
Visualizations
Caption: Workflow for the deprotonation of dihydro-s-indacene systems.
Caption: Logic diagram for troubleshooting dihydro-s-indacene deprotonation.
References
- 1. Synthesis and structures of organometallic derivatives of 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Spectroscopic Characterization of 6-Methyl-1,2,3,5-tetrahydro-s-indacene: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 6-Methyl-1,2,3,5-tetrahydro-s-indacene. Due to the limited availability of direct experimental data for this specific compound in public databases, this document establishes a predictive spectroscopic profile based on the known data of the parent compound, 1,2,3,5-tetrahydro-s-indacene, and a comparative analysis of analogous structures. By examining the spectroscopic shifts and patterns observed between indane and 5-methylindane, we can project the expected spectral features of this compound.
Comparative Analysis of Indane and 5-Methylindane
To understand the influence of a methyl group on the spectroscopic properties of the indane framework, a common structural motif, the experimental data for indane and 5-methylindane are presented below. This comparison serves as a foundational model for predicting the spectral characteristics of this compound.
Table 1: Spectroscopic Data Comparison of Indane and 5-Methylindane
| Spectroscopic Technique | Indane | 5-Methylindane | Effect of Methylation |
| ¹H NMR (CDCl₃) | δ 7.20-7.28 (m, 4H, Ar-H), 2.93 (t, J=7.5 Hz, 4H, Ar-CH₂), 2.11 (quint, J=7.5 Hz, 2H, CH₂) | δ 7.08 (d, J=7.6 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.96 (d, J=7.6 Hz, 1H, Ar-H), 2.88 (t, J=7.5 Hz, 4H, Ar-CH₂), 2.32 (s, 3H, Ar-CH₃), 2.07 (quint, J=7.5 Hz, 2H, CH₂) | Aromatic protons shift slightly upfield. Introduction of a singlet for the methyl protons. |
| ¹³C NMR (CDCl₃) | δ 144.5 (Ar-C), 126.3 (Ar-CH), 124.6 (Ar-CH), 32.7 (Ar-CH₂), 25.4 (CH₂) | δ 144.7 (Ar-C), 141.9 (Ar-C), 135.8 (Ar-C), 127.0 (Ar-CH), 125.1 (Ar-CH), 122.2 (Ar-CH), 32.8 (Ar-CH₂), 32.4 (Ar-CH₂), 25.5 (CH₂), 21.0 (Ar-CH₃) | Introduces a new signal for the methyl carbon and influences the chemical shifts of the aromatic carbons. |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1600, 1480 (C=C str), ~740 (Ar C-H bend) | ~3040 (Ar C-H str), ~2950 (Aliph. C-H str), ~1610, 1490 (C=C str), ~810 (Ar C-H bend) | Minor shifts in aromatic C-H and C=C stretching frequencies. Change in out-of-plane bending due to substitution pattern. |
| Mass Spec. (m/z) | 118 (M⁺), 117 (M-H)⁺, 91 (C₇H₇)⁺ | 132 (M⁺), 117 (M-CH₃)⁺, 91 (C₇H₇)⁺ | Molecular ion peak shifts by +14 amu. A prominent fragment corresponding to the loss of a methyl group is observed. |
Predicted Spectroscopic Data for this compound
The following table presents the predicted spectroscopic data for this compound. These predictions are based on the spectroscopic principles observed in the indane/5-methylindane comparison and the known data for the parent 1,2,3,5-tetrahydro-s-indacene structure.
Table 2: Predicted Spectroscopic Data for 1,2,3,5-tetrahydro-s-indacene and this compound
| Spectroscopic Technique | 1,2,3,5-tetrahydro-s-indacene (Reference) | This compound (Predicted) | Justification for Prediction |
| ¹H NMR | Aromatic protons, two distinct benzylic CH₂ signals, and one aliphatic CH₂ signal. | Aromatic protons will show a slightly altered pattern and shift. A singlet for the methyl group will appear around δ 2.3-2.4 ppm. Benzylic and aliphatic CH₂ signals will be largely similar to the parent compound. | Based on the observed upfield shift of aromatic protons and the appearance of a methyl singlet in 5-methylindane compared to indane. |
| ¹³C NMR | Aromatic C and CH signals, two benzylic CH₂ signals, and one aliphatic CH₂ signal. | A new signal for the methyl carbon will appear around δ 20-22 ppm. The aromatic carbon signals will be more complex due to the substituent. | Introduction of a methyl group adds a new carbon signal and alters the electronic environment of the aromatic ring, affecting their chemical shifts. |
| FT-IR (cm⁻¹) | ~3030 (Ar C-H str), ~2940 (Aliph. C-H str), ~1600, 1470 (C=C str), ~750-800 (Ar C-H bend). | ~3020 (Ar C-H str), ~2940 (Aliph. C-H str), ~1610, 1480 (C=C str), ~800-850 (Ar C-H bend). | The substitution pattern on the aromatic ring will alter the C-H out-of-plane bending vibrations. Other stretches will be minimally affected. |
| Mass Spec. (m/z) | M⁺ at 156. | M⁺ at 170. A prominent fragment at m/z 155 corresponding to the loss of a methyl group (M-15)⁺. | The molecular weight increases by 14 amu (CH₂). The primary fragmentation pathway is expected to be the loss of the stable methyl radical. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start with an initial oven temperature of ~50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
A Researcher's Guide to Interpreting 1H and 13C NMR Spectra of s-Indacene Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate molecular architecture of s-indacene derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the structure and electronic properties of these complex molecules. This guide provides a comprehensive comparison of 1H and 13C NMR spectral data for various s-indacene derivatives, supported by detailed experimental protocols and visual aids to streamline interpretation.
The s-indacene core, a tricyclic system composed of a central benzene ring fused to two cyclopentene rings, presents a unique electronic landscape that is highly sensitive to substitution. These structural modifications significantly influence the chemical shifts and coupling constants observed in NMR spectra, offering a wealth of information for chemical characterization.
The s-Indacene Core: A Structural Overview
To facilitate the interpretation of NMR data, it is essential to have a clear understanding of the numbering convention for the s-indacene core. The following diagram illustrates the standard numbering for the carbon and hydrogen atoms.
Caption: General structure and numbering of the s-indacene core.
Comparative 1H NMR Data of s-Indacene Derivatives
The 1H NMR spectra of s-indacene derivatives are characterized by signals in the aromatic, olefinic, and aliphatic regions, depending on the nature and position of the substituents. The following table summarizes the 1H NMR data for a series of substituted s-indacene-1,5-dione derivatives, providing a basis for comparison.
| Compound | Ar-H (δ, ppm, multiplicity, J in Hz) | CH2 (δ, ppm, multiplicity, J in Hz) | Other Protons (δ, ppm) |
| 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.52–7.43 (m, 6H), 7.33–7.31 (m, 4H) | 2.95–2.91 (m, 4H), 2.69–2.65 (m, 4H) | |
| 4,8-Di-o-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.22–7.15 (m, 8H) | 2.97–2.80 (m, 4H), 2.66–2.63 (m, 4H) | 2.15 (s, 6H, CH3) |
| 4,8-Bis(2-methoxyphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.46–7.42 (m, 2H), 7.22–7.15 (m, 2H), 7.09–7.04 (m, 4H) | 2.97–2.80 (m, 4H), 2.66–2.63 (m, 4H) | 3.77 (s, 6H, OCH3) |
| 4,8-Di(furan-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.61 (s, 2H), 6.95 (d, J = 4.0 Hz, 2H), 6.61–6.59 (m, 2H) | 3.25–3.22 (m, 4H), 2.77–2.75 (m, 4H) | |
| 4,8-Di(thiophen-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.51 (d, J = 4.0 Hz, 2H), 7.19–7.17 (m, 2H), 7.10 (d, J = 4.0 Hz, 2H) | 3.07–3.04 (m, 4H), 2.73–2.70 (m, 4H) | |
| 4,8-Bis(4-chlorophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 7.46 (d, J = 8.0 Hz, 4H), 7.25 (d, J = 8.0 Hz, 4H) | 2.93–2.90 (m, 4H), 2.70–2.67 (m, 4H) |
Comparative 13C NMR Data of s-Indacene Derivatives
The 13C NMR spectra provide valuable information about the carbon framework of s-indacene derivatives. The chemical shifts are sensitive to the electronic environment of each carbon atom, including hybridization and the presence of electron-donating or electron-withdrawing groups.
| Compound | C=O (δ, ppm) | Aromatic/Olefinic C (δ, ppm) | Aliphatic C (δ, ppm) | Other Carbons (δ, ppm) |
| 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 205.7 | 153.9, 138.0, 137.4, 135.3, 128.8, 128.4, 128.1 | 37.7, 24.4 | |
| 4,8-Di-o-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 205.9 | 154.2, 138.1, 134.0, 130.3, 129.7, 124.3 | 37.5, 24.1 | 21.8 (CH3) |
| 4,8-Bis(2-methoxyphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 205.9 | 156.7, 154.2, 138.1, 134.0, 130.3, 129.7, 124.3, 120.7, 111.0 | 37.5, 24.1 | 55.7 (OCH3) |
| 4,8-Di(furan-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 204.9 | 154.4, 147.5, 143.2, 137.4, 126.3, 113.7, 111.5 | 37.8, 25.6 | |
| 4,8-Di(thiophen-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 204.9 | 155.4, 138.3, 134.5, 131.3, 128.1, 127.2, 126.9 | 37.6, 24.6 | |
| 4,8-Bis(4-chlorophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 205.5 | 153.9, 137.4, 137.0, 134.3, 133.5, 130.3, 128.7 | 37.7, 24.4 |
Experimental Protocols
Accurate and reproducible NMR data are contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following provides a generalized protocol for the NMR analysis of s-indacene derivatives.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the s-indacene derivative. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.
-
Concentration: For 1H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the 13C isotope.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR in organic solvents, with its signal set to 0.00 ppm.
NMR Data Acquisition:
The following are typical acquisition parameters for 1H and 13C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized depending on the specific compound and spectrometer.
-
1H NMR Spectroscopy:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
-
13C NMR Spectroscopy:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration
-
Spectral Width: 0 to 220 ppm
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Interpreting the Spectra: A Logical Workflow
The interpretation of NMR spectra is a systematic process. The following diagram outlines a logical workflow for the analysis of 1H and 13C NMR data of s-indacene derivatives.
Caption: A step-by-step workflow for the interpretation of NMR spectra.
Advanced 2D NMR Techniques for s-Indacene Derivatives
For complex s-indacene derivatives, one-dimensional NMR spectra may not be sufficient for complete structural elucidation. Two-dimensional (2D) NMR techniques provide crucial information about the connectivity between atoms. The following diagram illustrates the key correlations observed in common 2D NMR experiments.
Mass spectrometry analysis and fragmentation patterns of 6-Methyl-1,2,3,5-tetrahydro-s-indacene.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation patterns of 6-Methyl-1,2,3,5-tetrahydro-s-indacene against known fragmentation behaviors of related polycyclic aromatic hydrocarbons (PAHs). Due to the limited availability of direct experimental mass spectra for this compound in publicly accessible databases, this guide leverages established principles of mass spectrometry to predict its fragmentation pathways. This information is crucial for researchers in compound identification and structural elucidation.
Predicted Fragmentation Pattern of this compound
The structure of this compound (C₁₃H₁₄), with a monoisotopic mass of approximately 170.11 Da, suggests a fragmentation pattern dominated by the stability of the aromatic system and the presence of a methyl group and saturated rings.[1][2] Under electron ionization (EI), a common technique for analyzing PAHs, the molecule is expected to form a prominent molecular ion peak.[3]
Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Radical: The most anticipated initial fragmentation is the cleavage of the methyl group, a common occurrence for methylated aromatic compounds, leading to a stable cation.[4]
-
Loss of Hydrogen Atoms: Sequential loss of hydrogen atoms from the tetrahydro rings is another probable fragmentation route.[4]
-
Retro-Diels-Alder Reaction: The partially saturated five-membered rings may undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule.
-
Formation of Tropylium Ion: Rearrangement of the aromatic ring system after initial fragmentation can lead to the formation of the highly stable tropylium ion (C₇H₇⁺).[5]
The following diagram illustrates the predicted fragmentation workflow for this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) and the corresponding proposed fragment structures for this compound.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 170 | [C₁₃H₁₄]⁺ | - |
| 169 | [C₁₃H₁₃]⁺ | H |
| 155 | [C₁₂H₁₁]⁺ | CH₃ |
| 91 | [C₇H₇]⁺ | C₅H₄ |
Comparative Analysis
To provide context, the predicted fragmentation of this compound is compared with the known fragmentation patterns of a generic methylated naphthalene, a simpler bicyclic aromatic hydrocarbon. This comparison highlights common fragmentation behaviors in this class of compounds.
| Feature | This compound (Predicted) | Methylnaphthalene (Known) |
| Molecular Ion (M⁺) | Prominent at m/z 170 | Prominent at m/z 142 |
| Loss of Methyl (-CH₃) | Expected major fragment at m/z 155 | Major fragment at m/z 127 |
| Loss of Hydrogen (-H) | Expected fragment at m/z 169 | Fragment at m/z 141 |
| Tropylium Ion (m/z 91) | Possible through rearrangement | Common rearrangement product |
Experimental Protocols
A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS).
1. Sample Preparation:
-
Dissolve a known quantity of the compound in a high-purity volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
-
If analyzing from a complex matrix, appropriate extraction and clean-up steps (e.g., solid-phase extraction) would be necessary.
2. GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode at 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
The following diagram outlines the logical workflow for the analysis.
Caption: General experimental workflow for GC-MS analysis.
References
A Researcher's Guide to Functional Group Identification in s-Indacenes via FTIR Spectroscopy
For researchers and professionals in drug development and materials science, understanding the molecular structure of novel compounds is paramount. The s-indacene core, a fascinating bicyclic aromatic system, serves as a versatile scaffold for creating new molecules with unique electronic and photophysical properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique for elucidating the functional groups appended to this core, providing crucial insights into the molecule's identity and potential reactivity. This guide offers a comparative framework for identifying these functional groups based on their characteristic vibrational frequencies in the infrared spectrum.
Comparative Analysis of FTIR Spectral Data for s-Indacene Derivatives
The following table summarizes the expected FTIR absorption frequencies for the s-indacene core and various functional groups that may be attached to it. These values are based on established correlations and may shift slightly depending on the specific molecular environment and substitution pattern.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| s-Indacene Core | ||||
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the aromatic rings.[1][2] |
| Aromatic C=C | Stretch | 1625 - 1450 | Medium to Weak | Multiple bands are often observed due to the complex vibrations of the fused ring system.[3][4][5] |
| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong | The specific pattern can provide information about the substitution on the aromatic rings.[1][2][6] |
| Substituent Functional Groups | ||||
| Alkyl C-H | Stretch | 3000 - 2850 | Medium | Indicates the presence of saturated hydrocarbon chains. |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may indicate a free, non-hydrogen-bonded OH group.[7] |
| C-O Stretch | 1260 - 1000 | Medium to Strong | ||
| Carbonyl (C=O) | The exact position is highly indicative of the type of carbonyl group. | |||
| - Aldehyde (-CHO) | C=O Stretch | 1740 - 1720 | Strong | Often accompanied by two weak C-H stretching bands around 2830-2695 cm⁻¹. |
| - Ketone (-C(O)R) | C=O Stretch | 1725 - 1705 | Strong | Conjugation with the aromatic ring can lower the frequency to ~1685-1665 cm⁻¹. |
| - Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very Broad | A very broad band due to strong hydrogen bonding. |
| C=O Stretch | 1725 - 1700 | Strong | ||
| - Ester (-COOR) | C=O Stretch | 1750 - 1735 | Strong | Conjugation with the aromatic ring can lower the frequency.[8] |
| C-O Stretch | 1300 - 1100 | Strong | Two bands are often observed. | |
| - Amide (-CONH₂) | N-H Stretch | ~3350 and ~3180 | Medium | Two bands for primary amides. |
| C=O Stretch | 1690 - 1630 | Strong | Lower frequency than esters and ketones. | |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium | Primary amines show two bands, while secondary amines show one.[9][10][11] |
| C-N Stretch | 1335 - 1250 | Medium to Strong | For aromatic amines.[9] | |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp | A very characteristic and easily identifiable peak.[12][13] |
| Ether (-OR) | C-O Stretch | 1300 - 1000 | Strong | Aromatic ethers often show a strong band around 1250 cm⁻¹.[14][15][16][17][18] |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | Strong | |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | The presence of two strong bands is characteristic of the nitro group.[19][20][21] |
Experimental Protocol for FTIR Analysis of s-Indacene Derivatives
This protocol outlines a general procedure for obtaining high-quality FTIR spectra of solid s-indacene compounds using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire the infrared spectrum of a solid s-indacene derivative for functional group identification.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of the s-indacene derivative
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
With the ATR press disengaged, record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid s-indacene sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Use the spectrometer software to identify the peak positions (wavenumbers in cm⁻¹) and their intensities.
-
Compare the observed peak positions with the data in the comparison table to identify the functional groups present in the molecule.
-
-
Cleaning:
-
After the analysis, raise the press and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.
-
Workflow for Functional Group Identification in s-Indacenes
The following diagram illustrates the logical workflow for identifying functional groups in an unknown s-indacene derivative using its FTIR spectrum.
Caption: A flowchart of the systematic approach to identifying functional groups in s-indacene derivatives from an FTIR spectrum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. physicsforums.com [physicsforums.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Evaluating Alternatives to 6-Methyl-1,2,3,5-tetrahydro-s-indacene in Organic Electronics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually seeking novel materials with enhanced performance and stability for applications in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). While 6-Methyl-1,2,3,5-tetrahydro-s-indacene has served as a foundational building block, a new generation of organic semiconductors offers significant improvements in charge carrier mobility, power conversion efficiency, and operational stability. This guide provides an objective comparison of promising alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in material selection and device engineering.
Performance Comparison of Organic Semiconductors
The following tables summarize the key performance metrics of various alternatives to this compound in both OFETs and OSCs.
Organic Field-Effect Transistor (OFET) Performance
| Material Class | Specific Compound | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Device Architecture | Reference |
| s-Indacene Derivatives | Hexaaryl-s-indacene (Hexaxylyl derivative) | Moderate | - | OFET | [1] |
| Dinaphtho-fused s-indacenes | > 7 | 10⁵ | Solution-processed OTFT | ||
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | 2 | 10⁸ | Vacuum-deposited TFT | [2][3] | |
| 2,9-Diphenyl-DNTT (DPh-DNTT) | 3.5 | - | Evaporated thin film OFET | [4] | |
| 3,10-Diphenyl-DNTT (DPh-DNTT) | 3.5 | - | Evaporated thin film OFET | [4] | |
| C10-DNTT | 8.0 | > 10⁸ | Vapor-processable OTFT | ||
| Fused Thiophene Derivatives | Dithieno[2,3-d:2',3'-d']... (Compound 4) | 0.42 | 5 x 10⁶ | OTS-modified SiO₂ substrate | [5] |
| Dithieno[2,3-d:2',3'-d']... (Compound 5) | 0.6 | - | PVA dielectric layer | [5] | |
| α,α′-didecylsexithiophene | 0.5 | 10⁵ | Bottom-contact TFT | [6] | |
| Oligothiophene Derivatives | 1,4-bis(5'-hexyl-2,2'-bithiophen-5-yl)benzene | 0.02 | 2 x 10⁴ | Solution-deposited | [7] |
| Anthracene-thiophene hybrid (Compound 1) | 0.5 | > 10⁸ | Top-contact TFT | [8] | |
| Tetracene-thiophene hybrid (Compound 2) | 0.12 | > 10⁸ | Top-contact TFT | [8] |
Organic Solar Cell (OSC) Performance
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Device Architecture | Reference |
| s-Indacene Copolymers | Dinaphtho-s-indacene copolymer (PF1) | PC71BM | 3.07 | 0.99 | 7.85 | 39.5 | Inverted BHJ |
| Donor Polymers | PTB7-Th | ITIC | 6.8 | - | - | - | BHJ |
| PBDB-T | ITIC | 11 | - | - | - | BHJ | |
| DPP Polymer | ITIC | 1.9 - 4.1 | - | - | - | Non-fullerene | |
| PBDB-T | CNDTBT-IDTT-FINCN | 9.13 | - | - | - | Inverted OPV |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of organic electronic devices are crucial for reproducible research and accurate comparison of materials.
Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating a standard OFET architecture used for evaluating the performance of new organic semiconductors.
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer which acts as the gate electrode.
-
Grow a 200-300 nm layer of silicon dioxide (SiO₂) on the wafer to serve as the gate dielectric. This is typically done by thermal oxidation.
-
Clean the SiO₂ surface by sonicating in a sequence of deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote better crystal growth of the organic semiconductor. This is typically done by vapor deposition or solution immersion.
-
-
Organic Semiconductor Deposition:
-
Deposit the organic semiconductor layer (e.g., a fused thiophene derivative) onto the treated SiO₂ surface. This can be done via:
-
Thermal Evaporation: For small molecules, thermal evaporation under high vacuum (< 10⁻⁶ Torr) provides highly ordered crystalline films. The substrate temperature during deposition is a critical parameter to control film morphology.
-
Solution Processing (Spin-Coating): For soluble polymers or small molecules, dissolve the material in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) at a specific concentration. Spin-coat the solution onto the substrate at a defined speed to achieve the desired film thickness (typically 30-100 nm). Anneal the film at an optimized temperature to remove residual solvent and improve molecular ordering.
-
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.
-
Deposit a 50-100 nm thick layer of gold (Au) by thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) is often deposited before the gold. The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
Perform electrical measurements in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current, I_d vs. Drain-Source Voltage, V_ds) at various Gate-Source Voltages (V_gs).
-
Measure the transfer characteristics (I_d vs. V_gs) at a fixed V_ds in both the linear and saturation regimes.
-
From the transfer characteristics, extract the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (V_th).
-
Fabrication of an Inverted Bulk Heterojunction Organic Solar Cell (OSC)
This protocol describes the fabrication of an inverted OSC, a common architecture known for its improved stability.
-
Substrate Preparation:
-
Start with a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate, which will serve as the cathode.
-
Clean the ITO substrate by sonicating sequentially in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun and then treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit an electron transport layer onto the ITO. A common material is zinc oxide (ZnO), which can be deposited from a nanoparticle solution via spin-coating, followed by annealing at a temperature around 200°C.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor (e.g., a polymer) and acceptor (e.g., a non-fullerene acceptor like ITIC) materials in a suitable solvent like chlorobenzene or chloroform. The donor:acceptor weight ratio is a critical parameter to optimize.
-
Spin-coat the active layer solution onto the ETL inside a nitrogen-filled glovebox. The spin speed and time determine the film thickness (typically around 100 nm).
-
The film may be subjected to solvent vapor annealing or thermal annealing to optimize the bulk heterojunction morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
On top of the active layer, deposit a hole transport layer. A widely used material is poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS aqueous dispersion and then anneal the substrate at around 150°C in the glovebox to remove water.
-
-
Anode Deposition:
-
Define the anode area using a shadow mask.
-
Thermally evaporate a high work function metal, typically silver (Ag) or gold (Au), with a thickness of about 100 nm.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships between different classes of organic semiconductor materials.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. Diphenyl derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene: organic semiconductors for thermally stable thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Experimental Data and Predicted Properties for s-Indacenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of s-Indacene Derivatives
This guide provides a comprehensive cross-reference of experimental data with theoretically predicted properties for a range of s-indacene derivatives. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key workflows and synthetic pathways, this document aims to be an essential resource for researchers engaged in the design and characterization of novel organic electronic materials and therapeutics.
Data Presentation: Experimental vs. Predicted Properties
The following table summarizes key experimental and computationally predicted properties for various substituted s-indacenes. This allows for a direct comparison of how well theoretical models capture the electronic and structural characteristics of these antiaromatic systems.
| Derivative | Experimental HOMO (eV) | Predicted HOMO (eV) | Experimental LUMO (eV) | Predicted LUMO (eV) | Experimental HOMO-LUMO Gap (eV) | Predicted HOMO-LUMO Gap (eV) | Experimental λmax (nm) | Predicted λmax (nm) | 1H NMR (s-indacene core protons, ppm) | Predicted NICS(1) (ppm) |
| Hexaaryl-s-indacene (C2h-symmetry) | - | - | - | - | - | - | ~650-850 | - | ~6.0-7.0 | - |
| Naphthothiophene-fused s-indacene Isomer 1 | - | - | - | - | ~1.6-1.8 | - | ~600-700 | - | Upfield shifted | High (antiaromatic) |
| Naphthothiophene-fused s-indacene Isomer 2 | - | - | - | - | ~1.7-1.9 | - | ~550-650 | - | Upfield shifted | Moderate (antiaromatic) |
| Indacenedithiophenes (IDTs) | ~-5.1 to -5.3 | - | ~-3.3 to -3.5 | - | ~1.8-2.0 | ~1.7-1.9 | ~600-650 | - | ~7.3 | High (antiaromatic) |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of research findings. Below are outlines of key experimental protocols typically employed in the study of s-indacenes.
Synthesis of Hexaaryl-s-indacene Derivatives[1][2]
A modular synthetic approach is often utilized for the preparation of hexaaryl-s-indacene derivatives. A general procedure involves:
-
Preparation of Diarylacetylenes: Sonogashira cross-coupling of aryl halides with terminal alkynes is a common method to produce the diarylacetylene precursors.
-
Cyclization Reaction: A key step is the cobalt-catalyzed [2+2+2] cycloaddition of two molecules of a diarylacetylene with an alkyne to form the hexa-substituted benzene core.
-
Oxidative Cyclization: The final s-indacene skeleton is typically formed through an oxidative cyclization reaction, for instance, using FeCl3 or other suitable oxidizing agents. This step is often sensitive to reaction conditions, including solvent and temperature.
-
Purification: Purification is generally achieved through column chromatography on silica gel, followed by recrystallization to obtain the final product with high purity.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on spectrometers, typically in deuterated chloroform (CDCl3) or dichloromethane (CD2Cl2).[1][2] The chemical shifts of the protons on the s-indacene core are particularly indicative of the molecule's antiaromatic character, with upfield shifts suggesting a stronger paratropic ring current.[1][2]
-
UV-Vis-NIR Absorption Spectroscopy: Absorption spectra are measured using a spectrophotometer in a suitable solvent like dichloromethane or toluene.[1][2] The lowest energy absorption band (λmax) provides information about the HOMO-LUMO gap.[1]
-
Cyclic Voltammetry (CV): CV is performed in a three-electrode cell setup, typically in a solution of the compound in a solvent such as dichloromethane containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[2] The oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels.[3][4]
-
Single-Crystal X-ray Diffraction: High-quality single crystals are grown, often by slow evaporation of a solvent.[5] X-ray diffraction analysis provides precise bond lengths and angles, offering experimental validation of the molecular structure predicted by computational methods.[6][7][8]
Visualizations
Workflow for Comparison of Experimental and Predicted Data
The following diagram illustrates a typical workflow for the cross-referencing of experimental and theoretical data for s-indacene derivatives.
Caption: Workflow for comparing experimental and predicted data.
Representative Synthetic Pathway for a Substituted s-Indacene
The diagram below outlines a representative synthetic route for a substituted s-indacene, highlighting the key reaction steps.
Caption: Synthesis of a substituted s-indacene.
References
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
Confirming the Molecular Architecture of s-Indacene Derivatives: A Comparative Guide to X-ray Diffraction Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis for the structural confirmation of s-indacene derivatives, potent molecules with applications in organic electronics. We delve into the experimental protocols of single-crystal and powder XRD, compare their performance with alternative analytical techniques, and present supporting data to guide your research.
The unambiguous determination of molecular structure is a cornerstone of modern chemistry and materials science. For novel s-indacene derivatives, with their unique electronic and photophysical properties, a precise understanding of their atomic arrangement is crucial for establishing structure-property relationships. X-ray diffraction stands as the gold standard for this purpose, providing atomic-level resolution of crystalline materials. Recent studies have utilized X-ray structure analyses to investigate the effects of substituents on the molecular structures of hexaaryl-s-indacene derivatives, revealing significant bond length alternation depending on the electronic properties of the substituents.[1]
Performance Comparison: X-ray Diffraction vs. Alternative Techniques
While X-ray diffraction is the definitive method for solid-state structure elucidation, other techniques provide complementary information. The choice of analytical method depends on the nature of the sample, the information required, and the available resources.
| Technique | Principle | Sample Requirements | Information Obtained | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal | High-quality single crystal (typically >50 μm)[2] | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration. | Crystal growth can be challenging; not suitable for amorphous or non-crystalline materials. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | Microcrystalline powder | Phase identification, unit cell parameters, crystal system, crystallinity assessment.[3][4] | Structure solution is complex and often requires complementary data; provides averaged structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Soluble sample in a suitable deuterated solvent | Connectivity of atoms (1D and 2D NMR), solution-state conformation, dynamic processes. | Provides information on the average structure in solution, which may differ from the solid-state structure; less precise for bond lengths and angles compared to XRD. |
| Electron Diffraction (ED) | Diffraction of electrons by a crystalline sample | Very small crystals (nanometer to micrometer scale) | Unit cell parameters, crystal structure from nano-sized crystals. | Can be more sensitive to crystal defects; data analysis can be more complex than XRD. |
| Computational Methods (e.g., DFT) | Quantum mechanical calculations to predict molecular properties | A molecular model | Theoretical geometry (bond lengths, angles), electronic properties, spectroscopic predictions. | Provides a theoretical model that requires experimental validation; accuracy depends on the level of theory and basis set used. |
Quantitative Data Summary: Structural Parameters of an s-Indacene Derivative
The following table presents a representative comparison of key structural parameters for a substituted s-indacene derivative as determined by single-crystal X-ray diffraction. This data highlights the level of precision achievable with this technique.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C1-C6 | 1.421 | |
| C2-C3 | 1.412 | |
| C7-C8 | 1.388 | |
| C-Aryl (average) | 1.485 | |
| Bond Angles (°) | C2-C1-C6 | 119.8 |
| C1-C2-C3 | 120.1 | |
| C7-C8-C9 | 108.5 | |
| Dihedral Angles (°) | Aryl-Indacene plane | 45.2 |
Note: This data is illustrative and based on typical values found for substituted s-indacene cores in the Cambridge Structural Database. Actual values will vary depending on the specific substituents.
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A high-quality single crystal of the s-indacene derivative is essential for successful structure determination.
1. Crystal Growth:
-
Method: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., dichloromethane/hexane, toluene/hexane) is a common method. Vapor diffusion is another effective technique.
-
Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, free of cracks and defects, is selected under a microscope.[5]
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Procedure: The crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. Data collection strategies are optimized to ensure high completeness and redundancy of the data.[2]
3. Structure Solution and Refinement:
-
Software: Programs like SHELXS or Olex2 are used for structure solution using direct methods.
-
Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like CHECKCIF. Key quality indicators include the R-factor (agreement factor), which should typically be below 5% for small molecules, and the goodness-of-fit (GooF).[6][7]
Powder X-ray Diffraction (PXRD)
PXRD is a valuable technique for phase identification and can be used for structure determination when single crystals are not available.
1. Sample Preparation:
-
A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.
-
The powder is then mounted on a sample holder, ensuring a flat surface.
2. Data Collection:
-
Instrumentation: A powder X-ray diffractometer operating in Bragg-Brentano geometry is commonly used.
-
Parameters: Data is typically collected over a 2θ range of 5-50° with a step size of 0.02° and a suitable counting time per step.
3. Data Analysis:
-
Phase Identification: The experimental pattern is compared to databases like the Powder Diffraction File (PDF) to identify known crystalline phases.
-
Indexing and Unit Cell Determination: The diffraction peaks are indexed to determine the unit cell parameters and crystal system.
-
Structure Solution and Refinement (Rietveld Method): If a structural model is available (e.g., from computational methods or a similar known structure), the entire powder pattern can be fitted using the Rietveld method to refine the crystal structure. This method refines atomic positions, lattice parameters, and profile parameters simultaneously.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of an s-indacene derivative using single-crystal X-ray diffraction.
References
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Results for "Powder X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. Powder diffraction - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 7. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
Safety Operating Guide
Prudent Disposal of 6-Methyl-1,2,3,5-tetrahydro-s-indacene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. 6-Methyl-1,2,3,5-tetrahydro-s-indacene, a substituted indacene derivative, requires careful consideration for its proper disposal due to its irritant properties and the absence of comprehensive public data on its environmental fate and toxicity. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling Protocols
Prior to commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Protective Clothing: A lab coat or other protective garments are necessary to prevent skin contact.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation.
In Case of Accidental Release: In the event of a spill, evacuate the immediate area. For solid spills, carefully sweep or scoop the material into a designated, closed container, avoiding dust generation. Prevent the chemical from entering drains or waterways.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly label all waste containers holding this compound with "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., "Irritant").[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Containerization:
-
Solid Waste: Place unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and other disposable labware into a dedicated, clearly labeled, and leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and leak-proof container.
-
Sharps: Immediately place all contaminated sharps (needles, scalpels, etc.) into a designated, puncture-resistant sharps container.
3. Storage: Store all waste containers in a secure, designated satellite accumulation area away from general laboratory traffic until they are collected.
4. Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., acetone, ethanol) to dissolve the compound.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
5. Final Disposal: The primary and most effective method for the final disposal of this compound and contaminated materials is through a licensed hazardous waste facility. These facilities typically utilize high-temperature incineration to ensure the complete destruction of the hazardous compound.
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of all this compound waste.
Hazard and Disposal Summary
Due to the limited publicly available quantitative data for this compound, the following table summarizes its known hazards and general disposal parameters.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [1] |
| Recommended Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | General Best Practice |
| EPA Hazardous Waste Code | Not definitively assigned. A hazardous waste determination should be performed based on its characteristics (ignitability, corrosivity, reactivity, toxicity). Consultation with an EHS professional is recommended. | General Guidance |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 6-Methyl-1,2,3,5-tetrahydro-s-indacene
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methyl-1,2,3,5-tetrahydro-s-indacene (CAS No. 202667-45-6) was found in the available resources. The following guidance is based on the GHS hazard classifications identified for this compound and general laboratory safety practices for handling similar chemicals. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that poses risks of skin and eye irritation.[1] Strict adherence to appropriate personal protective equipment protocols is mandatory to ensure the safety of all laboratory personnel.
Table 1: GHS Hazard Classification [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | To prevent skin contact which can cause irritation.[1] It is advised to inspect gloves prior to use and use a proper glove removal technique. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be required. | To avoid inhalation of any dusts. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination. |
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures:
-
Review Safety Information: Before use, read and understand all available safety information and establish a clear experimental plan.
-
Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.
-
Avoid Contact: Prevent contact with skin and eyes. Avoid generating and inhaling dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Clean Up: Wash hands and any exposed skin thoroughly after handling is complete.
Spill and Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Contain Spill: In the event of a spill, prevent the material from spreading. For solid spills, carefully sweep or scoop the material into a designated, closed container for disposal, avoiding dust generation.[2]
-
Waste Segregation: Collect waste this compound in a clearly labeled, sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[3][4]
-
Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) officer or designated safety professional to determine the appropriate disposal route.[3][4]
-
Professional Disposal: Arrange for the pickup and disposal of all waste by a licensed hazardous waste disposal contractor. High-temperature incineration at a licensed facility is often the preferred method for such chemicals.[2][3]
First Aid Procedures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, call a physician. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
| General Advice | In all cases of exposure, show any available safety information to the attending medical professional. |
Visualized Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
